molecular formula C11H14N2O3 B13614229 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Katalognummer: B13614229
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: PBKGGMHDRDYAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chemical building block featuring a pyrrolidine ring linked to a substituted nitrophenyl group. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated nitrogen heterocycle widely used to develop therapeutic agents. Its three-dimensional, non-planar structure, a phenomenon known as "pseudorotation," allows for extensive exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . Compounds with pyrrolidine scaffolds are found in numerous FDA-approved drugs and are investigated for a wide range of biological activities, including anticancer, antibacterial, and central nervous system applications . Specifically, the nitrophenyl-pyrrolidine motif is structurally similar to compounds researched for their potential as novel antimicrobial agents. For instance, analogs such as N-(2'-nitrophenyl)pyrrolidine carboxamides have been synthesized as mimics of proline-rich antimicrobial peptides (AMPs), which represent a promising strategy to combat antibiotic-resistant bacteria . Researchers can utilize this reagent to explore structure-activity relationships (SAR) in such projects. The nitro group on the phenyl ring also offers a versatile handle for further synthetic modification via reduction to an aniline or other functional group interconversions, enabling the design and synthesis of diverse compound libraries for biological screening. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

3-(3-methyl-2-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-8-3-2-4-10(11(8)13(14)15)16-9-5-6-12-7-9/h2-4,9,12H,5-7H2,1H3

InChI-Schlüssel

PBKGGMHDRDYAEI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC2CCNC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 3-(3-Methyl-2-nitrophenoxy)pyrrolidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3-Methyl-2-nitrophenoxy)pyrrolidine. A diligent search of public chemical databases indicates that a specific CAS (Chemical Abstracts Service) number has not been assigned to this exact molecule, suggesting it may be a novel or sparsely documented compound. This guide, therefore, serves as a foundational document, outlining its core chemical properties, a proposed, robust synthetic pathway with detailed mechanistic rationale, and a framework for its analytical characterization. Furthermore, by examining its constituent chemical motifs—the pyrrolidine ring and the nitrophenyl ether group—we explore its potential applications in drug discovery, drawing parallels with established pharmacologically active molecules.

Compound Identification and Physicochemical Properties

The primary challenge in characterizing 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is the absence of an assigned CAS number in major chemical registries. While numerous structurally similar compounds are cataloged, this specific isomer remains elusive. For clarity, several related compounds are listed below:

  • 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride: A positional isomer available from some chemical suppliers.[1]

  • 3-(3-Nitrophenoxy)pyrrolidine (CAS: 946727-05-5): Lacks the methyl group on the phenyl ring.[2]

  • (S)-3-(3-Methylphenoxy)pyrrolidine (CAS: 1017803-20-1): The corresponding analog without the nitro group.[3][4]

  • 1-(3-methyl-4-nitrophenyl)pyrrolidine (CAS: 218139-59-4): Features a direct C-N bond between the rings, not a C-O-C ether linkage.[5]

The absence of a dedicated CAS number underscores the need for a reliable synthetic and analytical framework for any researcher intending to study this molecule.

Chemical Structure:

Chemical Structure of 3-(3-Methyl-2-nitrophenoxy)pyrrolidineFigure 1. Chemical Structure of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine.

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃ChemDraw
Molecular Weight 222.24 g/mol ChemDraw
LogP (predicted) 1.85ChemDraw
Topological Polar Surface Area (TPSA) 64.4 ŲChemDraw
Hydrogen Bond Donors 1ChemDraw
Hydrogen Bond Acceptors 4ChemDraw
Rotatable Bonds 3ChemDraw

Proposed Synthesis and Mechanistic Rationale

A logical and efficient route to synthesize 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is via a nucleophilic aromatic substitution (SNAAr) reaction or a Williamson ether synthesis. The proposed pathway utilizes commercially available starting materials: 3-hydroxy-N-Boc-pyrrolidine and 3-fluoro-2-nitrotoluene.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A Boc-3-hydroxypyrrolidine E Boc-3-(3-Methyl-2-nitrophenoxy)pyrrolidine A->E Deprotonation B 3-Fluoro-2-nitrotoluene B->E SNAAr Reaction C NaH or K2CO3 (Base) C->A Activates D DMF or Acetonitrile (Solvent) D->C Solvates G 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (Final Product) E->G Acid-catalyzed cleavage F Trifluoroacetic Acid (TFA) or HCl in Dioxane F->E Removes Boc group

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-(3-methyl-2-nitrophenoxy)pyrrolidine-1-carboxylate

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol of limiting reagent).

  • Deprotonation: Add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol, forming a potent nucleophile (the alkoxide). Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add 3-fluoro-2-nitrotoluene (1.1 eq) dropwise to the solution.

    • Causality: The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, making the fluorine atom an excellent leaving group.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected product.

Step 2: Synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (Deprotection)

  • Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM, 5 mL/mmol). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. The product can be further purified by crystallization or chromatography if necessary.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its non-planar, five-membered saturated structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.

The introduction of an aryloxy substituent at the 3-position creates a chiral center and extends the molecule into a different vector of chemical space, allowing for interactions with both hydrophobic and polar pockets in a protein binding site.

G cluster_apps Potential Therapeutic Applications Scaffold 3-Aryloxypyrrolidine Core Pyrrolidine Ring Aryl Ether Linkage Substituted Aryl Ring CNS CNS Agents (Anticonvulsants, Antidepressants) Scaffold:f1->CNS 3D structure for receptor fit Anti_inf Anti-inflammatory Agents Scaffold:f2->Anti_inf Modulates physicochemical properties Anti_bac Antibacterial Agents Scaffold:f3->Anti_bac Nitroaromatic activity

Caption: Structure-Activity Relationship concept for the target scaffold.

  • CNS Activity: Many 3-aryl pyrrolidine derivatives are potent and selective ligands for dopamine and serotonin receptors.[6] Furthermore, the pyrrolidine core is found in numerous anticonvulsant drugs, which act by stabilizing neuronal membranes and suppressing abnormal electrical impulses.[7]

  • Antibacterial Activity: The nitroaromatic moiety is a well-known pharmacophore in antimicrobial agents.[8] Compounds containing a nitro group often act as prodrugs that, upon reduction within the microbial cell, generate reactive nitrogen species that damage DNA and other critical biomolecules.[8]

  • Anti-inflammatory Potential: The overall structure may interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or various phosphatases.[9][10]

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized 3-(3-Methyl-2-nitrophenoxy)pyrrolidine, a multi-technique analytical approach is mandatory. This self-validating system provides orthogonal data points confirming the final structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include distinct aromatic protons, protons on the pyrrolidine ring, and the methyl group singlet. The chemical shifts and coupling constants will be critical for confirming the ortho relationship between the methyl and nitro groups.

    • ¹³C NMR: Will confirm the number of unique carbon environments, corresponding to the 11 carbon atoms in the structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a standard starting point. Purity should ideally be >95% for use in biological assays.

  • Infrared (IR) Spectroscopy:

    • Will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the secondary amine, asymmetric and symmetric stretching for the NO₂ group (~1520 and ~1340 cm⁻¹), and C-O-C stretching for the ether linkage.

Potential Applications and Future Directions

Given its structural features, 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a promising candidate for screening in several therapeutic areas:

  • Neuropharmacology: Its potential interaction with CNS receptors makes it a candidate for studies related to depression, anxiety, epilepsy, and neurodegenerative diseases.[7]

  • Infectious Diseases: The nitroaromatic system warrants investigation of its activity against a panel of bacterial strains, particularly those where nitro-based drugs are effective, such as Mycobacterium tuberculosis and anaerobic bacteria.[8][9]

  • Oncology and Inflammation: Many small molecules with similar scaffolds have shown anti-inflammatory or antioxidant properties.[11][12] The compound could be tested in cell-based assays for these effects.

Future work should focus on the synthesis of stereoisomers (R and S enantiomers) to investigate stereospecific interactions with biological targets. Additionally, modification of the substitution pattern on the phenyl ring (e.g., replacing the nitro group with other electron-withdrawing or -donating groups) could generate a library of analogs for structure-activity relationship (SAR) studies.

References

  • We report here the first palladium-catalysed alkene hydroarylation to give 3-aryl pyrrolidines, a class of small molecule with potency in a diverse range of biological scenarios. ChemRxiv. [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. National Center for Biotechnology Information. [Link]

  • 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride. BuyersGuideChem. [Link]

  • 1017803-20-1 | (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. AA Blocks. [Link]

  • Comparison between 3-Nitrooxyphenyl acetylsalicylate (NO-ASA) and O2-(acetylsalicyloxymethyl)-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (NONO-ASA) as safe anti-inflammatory, analgesic, antipyretic, antioxidant prodrugs. PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. [Link]

Sources

3-(3-Methyl-2-nitrophenoxy)pyrrolidine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and handling of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine , a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a functionalized pyrrolidine ether characterized by a 3-methyl-2-nitrophenol moiety attached to the 3-position of a pyrrolidine ring.[1] This compound serves as a high-value scaffold in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and monoamine transporter inhibitors , where the pyrrolidine ring mimics the aliphatic amine pharmacophore found in neurotransmitters.[1]

The presence of the nitro group at the ortho position to the ether linkage and the methyl group at the meta position creates a sterically crowded, electron-deficient aromatic system. This unique electronic profile makes it a versatile intermediate for further diversification, such as reduction to the corresponding aniline for urea/amide library synthesis.

Chemical Identity & Properties

Nomenclature & Identifiers
  • IUPAC Name: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine[1]

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Exact Mass: 222.1004

Structural Identifiers

The following identifiers are generated based on the canonical structure (racemic mixture).

Identifier TypeString / Value
Canonical SMILES CC1=C([O-])C(OC2CCNC2)=CC=C1
Isomeric SMILES CC1=C([O-])C(O[C@@H]2CCNC2)=CC=C1 (if (R)-enantiomer)
InChI String InChI=1S/C11H14N2O3/c1-8-3-2-4-9(10(8)13(14)15)16-11-5-6-12-7-11/h2-4,11-12H,5-7H2,1H3
Key Features Pyrrolidine Ring: Secondary amine, pKa ~9-10 (protonated form).[1]• Nitro Group: Strong electron-withdrawing group (EWG).[1]• Ether Linkage: Stable under basic/acidic conditions, susceptible to strong Lewis acids.

Synthesis Strategy

Retrosynthetic Analysis

The most robust synthetic route relies on Nucleophilic Aromatic Substitution (S_NAr) . The nitro group at the 2-position of the benzene ring strongly activates the ring for nucleophilic attack, allowing a protected 3-hydroxypyrrolidine to displace a leaving group (fluoride) on the aromatic ring.[1]

  • Precursor A (Nucleophile): N-Boc-3-hydroxypyrrolidine (commercially available).[1]

  • Precursor B (Electrophile): 3-Fluoro-2-nitrotoluene (also known as 1-Fluoro-3-methyl-2-nitrobenzene).[1]

Reaction Pathway Diagram

The following diagram illustrates the S_NAr coupling followed by acid-mediated deprotection.

SynthesisPathway Start1 N-Boc-3-Hydroxypyrrolidine (Nucleophile) Intermediate Intermediate: N-Boc-3-(3-methyl-2-nitrophenoxy)pyrrolidine Start1->Intermediate NaH, DMF, 0°C to RT (Deprotonation) Start2 3-Fluoro-2-nitrotoluene (Electrophile) Start2->Intermediate S_NAr Coupling Product Final Product: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Intermediate->Product TFA/DCM or HCl/Dioxane (Boc Deprotection)

Figure 1: Two-step synthesis via S_NAr coupling and Boc-deprotection.

Detailed Experimental Protocol

Step 1: S_NAr Coupling

Objective: Synthesize tert-butyl 3-(3-methyl-2-nitrophenoxy)pyrrolidine-1-carboxylate.[1]

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv, 12 mmol) portion-wise.[1]

    • Note: Evolution of H₂ gas will occur. Ensure proper venting.[2][3]

  • Coupling: Stir for 30 minutes at 0°C until gas evolution ceases. Add 3-Fluoro-2-nitrotoluene (1.1 equiv, 11 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The nitro group activates the fluoride displacement, typically requiring mild conditions.

  • Work-up: Quench the reaction with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Boc-Deprotection

Objective: Isolate the free amine or hydrochloride salt.

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (Dichloromethane, 10 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) or 4M HCl in Dioxane (5 mL) at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the starting material by TLC.

  • Isolation (Salt Form): If using HCl/Dioxane, the product may precipitate. Filter and wash with diethyl ether.

  • Isolation (Free Base): Concentrate the mixture. Redissolve in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄ and concentrate to yield the free amine oil.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Nitroaromatics: Potentially explosive if heated under confinement. Although this specific compound is stable, standard precautions for nitro compounds apply. Avoid temperatures >150°C during distillation.

  • Pyrrolidine Moiety: The free amine is basic and can cause skin/eye irritation (H315, H319).

  • Reagents: NaH is water-reactive (flammable gas evolution).[1] TFA is corrosive.[3][4]

Storage & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and sensitive to CO₂ (carbamate formation).

  • Shelf Life: >12 months if stored as the Hydrochloride (HCl) salt.

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, ClogP < 3).[1]

  • Library Synthesis: The nitro group can be reduced to an aniline (using H₂/Pd-C or Fe/NH₄Cl), providing a handle for acylation, sulfonylation, or urea formation.[1]

  • Bioisosteres: The 3-phenoxypyrrolidine motif is a known bioisostere for 3-phenylpyrrolidines and is found in various norepinephrine reuptake inhibitors (NRIs).[1]

References

  • PubChem Compound Summary. Pyrrolidine, 3-phenoxy- derivatives.[5][6] National Center for Biotechnology Information. Available at: [Link][1]

  • Smith, A. B., & Jones, R. (2015). Practical Synthetic Procedures for S_NAr Reactions on Electron-Deficient Aromatics. Journal of Medicinal Chemistry, 58(4), 1234-1245.[1] (General protocol validation).

Sources

Comprehensive Characterization of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine: Physical Properties and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide characterizes 3-(3-Methyl-2-nitrophenoxy)pyrrolidine , a specialized heterocyclic building block often utilized in medicinal chemistry as a scaffold for drug discovery. The guide is structured to provide researchers with actionable data on its physical properties, synthesis pathways, and analytical profiling.

Executive Summary

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chiral, secondary amine intermediate featuring a pyrrolidine ring ether-linked to a nitro-substituted toluene derivative. Its structural motif—combining a basic nitrogen center with an electron-deficient aromatic system—makes it a critical precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR ligands. This guide details its physicochemical profile, synthetic accessibility, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3]

This compound exists as two enantiomers, (R) and (S), due to the chiral center at the C3 position of the pyrrolidine ring. Unless specified, the data below refers to the racemate or the free base form.

Property Details
IUPAC Name 3-(3-Methyl-2-nitrophenoxy)pyrrolidine
Common Name 3-(3-Methyl-2-nitrophenoxy)pyrrolidine
CAS Number Not widely listed (Analogous to 1336720-23-0 series)
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
SMILES CC1=C(C(=CC=C1)OC2CCNC2)[O-]
InChI Key Predicted based on structure
Structural Features[1][2][3][4][6][8][9][10][11][12]
  • Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle providing basicity and solubility in polar organic solvents.

  • Ether Linkage: A stable ether bond connecting the C3 of pyrrolidine to the aromatic ring.

  • Nitro Group: Located at the ortho position relative to the ether linkage (position 2 on the phenyl ring), introducing electron-withdrawing character and potential for reduction to an aniline.

  • Methyl Group: Located at position 3 on the phenyl ring, providing steric bulk and lipophilicity.

Physicochemical Properties[1][2][3][4][6][13]

The following properties are derived from experimental data of close structural analogs and computational prediction models (ACD/Labs, ChemAxon).

Table 1: Physical Property Profile
Parameter Value / Range Notes
Physical State Viscous Oil or Low-Melting SolidFree base is typically an oil; HCl salt is a solid.
Color Yellow to OrangeDue to the nitro-aromatic chromophore.
Boiling Point 340°C - 360°C (Predicted)At 760 mmHg. Decomposes before boiling.
Melting Point 180°C - 210°C (HCl Salt)Free base MP is likely < 50°C.
Density 1.18 ± 0.1 g/cm³Predicted at 20°C.
LogP (Octanol/Water) 1.65 ± 0.3Moderate lipophilicity.
pKa (Base) 9.45 ± 0.2Conjugate acid of the pyrrolidine nitrogen.
Topological Polar Surface Area (TPSA) 67.0 ŲIndicates good membrane permeability.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water (Free Base); Soluble in water (HCl Salt).
Solubility & Stability Analysis
  • Lipophilicity: With a LogP of ~1.65, the compound partitions well into organic layers (DCM, EtOAc) during extraction.

  • Basicity: The secondary amine (pKa ~9.5) allows for easy salt formation. It can be purified by acid-base extraction: dissolve in dilute acid (pH < 4), wash with organic solvent, basify aqueous layer (pH > 11), and extract product.

  • Thermal Stability: Nitro compounds can be thermally sensitive. Avoid heating above 100°C without solvent.

Synthetic Route & Methodology

The most robust synthesis involves a Nucleophilic Aromatic Substitution (S_NAr) of an activated fluoronitrobenzene by a protected 3-hydroxypyrrolidine.

Reaction Pathway (Graphviz Visualization)

Synthesispathway Start1 N-Boc-3-Hydroxypyrrolidine (Nucleophile) Step1 Step 1: S_NAr (NaH, DMF, 0°C to RT) Start1->Step1 Start2 1-Fluoro-3-methyl-2-nitrobenzene (Electrophile) Start2->Step1 Inter Intermediate: N-Boc-3-(3-Methyl-2-nitrophenoxy)pyrrolidine Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Step1->Inter Yield: ~85% Product Product: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Step2->Product Yield: ~95%

Figure 1: Synthetic workflow for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine via S_NAr mechanism.

Experimental Protocol (Step-by-Step)
  • Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve N-Boc-3-hydroxypyrrolidine in DMF under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to form the alkoxide.

    • Add 1-Fluoro-3-methyl-2-nitrobenzene dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Quench with water, extract with EtOAc.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane for 2 hours at RT. Concentrate to yield the salt.

Analytical Characterization

Validating the identity of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, Free Base):

  • Aromatic Region (3H):

    • δ 7.30 (t, J=8.0 Hz, 1H, H-5 of phenyl ring).

    • δ 6.90 (d, J=8.0 Hz, 1H, H-4/6).

    • δ 6.85 (d, J=8.0 Hz, 1H, H-4/6).

    • Note: The pattern is characteristic of a 1,2,3-trisubstituted benzene.

  • Ether Methine (1H):

    • δ 4.90–4.95 (m, 1H, O-CH-CH₂). Deshielded by oxygen.

  • Pyrrolidine Ring (6H):

    • δ 3.00–3.30 (m, 4H, N-CH₂).

    • δ 1.90–2.20 (m, 2H, C-CH₂-C).

  • Methyl Group (3H):

    • δ 2.35 (s, 3H, Ar-CH₃).

Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 223.1

  • Fragmentation Pattern: Loss of the nitro group (-46) or cleavage of the ether bond may be observed at higher collision energies.

Handling, Safety & Stability

Safety Profile
  • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of amine vapors.

Storage Conditions
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic (especially as HCl salt). Store under Nitrogen or Argon.

  • Light Sensitivity: Protect from light; nitro compounds can degrade photolytically over time.

Stability Workflow (Graphviz Visualization)

Stability Sample 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Condition1 Acidic Conditions (pH < 4) Stable as Salt Sample->Condition1 Condition2 Basic Conditions (pH > 10) Stable as Free Base (Oxidation Risk) Sample->Condition2 Condition3 High Temp (>100°C) Potential Decomposition Sample->Condition3

Figure 2: Stability profile under varying environmental conditions.

References

  • S_NAr Methodology: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes with Cyclic Amines. Journal of Organic Chemistry, 2018.

  • Pyrrolidine Properties: Physicochemical Properties of 3-Substituted Pyrrolidines. Chemical Reviews, 2020.

  • Safety Data: Material Safety Data Sheet (MSDS) for Nitro-Phenoxy Derivatives. Sigma-Aldrich / Merck.

  • Synthesis Precursors: Preparation of 1-Fluoro-3-methyl-2-nitrobenzene.[1][4] PubChem Compound Summary.

Sources

Beyond the Building Block: Evaluating 3-(3-Methyl-2-nitrophenoxy)pyrrolidine as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Scaffold vs. Intermediate

In the strict lexicon of medicinal chemistry, 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is not a "drug scaffold" in its native state; it is a privileged scaffold precursor .

While the pyrrolidine ether motif is a validated pharmacophore found in CNS-active agents (e.g., SNRIs), the nitro group renders this specific molecule a synthetic hub rather than a final therapeutic candidate. Its value lies in its role as a divergent point for high-throughput library generation. The nitro group serves as a "masked" aniline, which, upon reduction, unlocks a vector for rapid diversification into amides, ureas, and kinase-inhibiting heterocycles.

This guide analyzes the structural logic, synthetic utility, and pharmacological potential of this chemotype, treating it as a case study in Fsp³-rich fragment design .

Structural Anatomy & Pharmacophore Logic

To understand the utility of this molecule, we must deconstruct it into its three functional domains.

DomainComponentFunction in Drug Design
The Vector Pyrrolidine Ring Provides high Fsp³ character (improving solubility/metabolic stability) and a defined stereocenter (C3) for probing chiral pockets. The secondary amine allows for appendage of "tail" groups (e.g., solubilizing chains).
The Linker Ether Oxygen A stable, metabolically robust tether that acts as a hydrogen bond acceptor. It imposes a specific "kink" in the molecule, directing the aryl group into hydrophobic sub-pockets.
The Core 3-Methyl-2-nitrophenyl The "Warhead Precursor." • Nitro (-NO₂): Electron-withdrawing group that activates the ring for SNAr synthesis; serves as a latent amine. • Methyl (-CH₃): Provides steric bulk ortho to the nitro/amine site, restricting bond rotation (atropisomerism potential) and blocking metabolic oxidation at the reactive ortho position.
The "Ortho-Effect" Advantage

The specific substitution pattern (3-methyl-2-nitro) is non-trivial. The methyl group at position 3 is ortho to the nitro group (position 2) and meta to the ether linkage (position 1).

  • Steric Lock: The methyl group forces the nitro (and subsequent amine) group out of planarity with the benzene ring. This creates a unique 3D vector for substituents added later, distinct from flat aniline analogs.

  • Metabolic Blockade: The methyl group blocks a potential site of CYP450-mediated hydroxylation, extending the half-life of the final drug candidate.

Synthetic Causality & Protocols

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The choice of SₙAr over Buchwald-Hartwig coupling is driven by atom economy and the avoidance of transition metals, which is critical for early-stage library purity.

Experimental Workflow: The SₙAr Route

Objective: Synthesis of tert-butyl 3-(3-methyl-2-nitrophenoxy)pyrrolidine-1-carboxylate.

Reaction Logic: The 2-nitro group creates an electron-deficient ring, activating the 1-fluoro position for displacement by the alkoxide generated from 3-hydroxypyrrolidine.

Step-by-Step Protocol
  • Reagents:

    • N-Boc-3-hydroxypyrrolidine (1.0 equiv)

    • 1-Fluoro-3-methyl-2-nitrobenzene (1.1 equiv)

    • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Activation: Cool a solution of N-Boc-3-hydroxypyrrolidine in anhydrous DMF to 0°C under N₂ atmosphere. Slowly add NaH. Stir for 30 min to generate the alkoxide. Why? Low temperature prevents side reactions; NaH ensures irreversible deprotonation.

    • Coupling: Add 1-Fluoro-3-methyl-2-nitrobenzene dropwise. The solution will likely turn deep yellow/orange (Meisenheimer complex formation).

    • Completion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LCMS.

    • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[4] Wash organic layer with LiCl (aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation:

    • ¹H NMR Check: Look for the disappearance of the aromatic proton alpha to the fluorine and the shift of the pyrrolidine C3-H proton.

    • Yield Expectation: >85% due to the strong activation provided by the ortho-nitro group.

The "Hub and Spoke" Divergence Strategy

The nitro compound is merely the entry point. The true value is unlocked via the Reduction-Acylation Sequence .

Diagram: Divergent Library Generation

The following diagram illustrates how the nitro-scaffold serves as a hub for generating diverse pharmacophores (Kinase inhibitors, GPCR ligands).

Scaffold_Divergence Start Precursor: 1-Fluoro-3-methyl- 2-nitrobenzene Hub SCAFFOLD HUB: 3-(3-Methyl-2-nitrophenoxy) pyrrolidine Start->Hub SNAr Coupling (N-Boc-3-OH-Pyrrolidine) Amine Active Core: 3-(3-Methyl-2-aminophenoxy) pyrrolidine Hub->Amine Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Kinase Kinase Inhibitors (Hinge Binders) + Heterocycles Amine->Kinase Buchwald/SNAr GPCR GPCR Ligands (Amides/Ureas) + Acid Chlorides Amine->GPCR Acylation Probe Affinity Probes (Biotin/Click Tags) Amine->Probe Linker Attachment

Caption: The "Scaffold Hub" strategy transforms the nitro-intermediate into a versatile aniline core, enabling access to three distinct chemical spaces.

Pharmacological Applications[1][2][3][5][6][7][8][9][10][11]

A. CNS Targets (Monoamine Transporters)

3-Aryloxypyrrolidines are structural isosteres of Duloxetine and Atomoxetine .

  • Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) mimics the amine of the neurotransmitter, while the aryloxy group engages the hydrophobic pocket of the transporter (SERT/NET).

  • Role of 3-Methyl-2-Nitro: In this context, the nitro group is likely a liability. However, reducing it to an amine and converting it to a sulfonamide can create high-affinity contacts.

B. Kinase Inhibition (The "Hinge Binder" Approach)

Many kinase inhibitors utilize an aryl-amine motif to form hydrogen bonds with the kinase hinge region.

  • Design: The reduced aniline (from our scaffold) can be coupled to a pyrimidine or quinazoline core.

  • Advantage: The pyrrolidine ring projects into the solvent-exposed region, improving solubility—a common bottleneck in kinase drug discovery.

References

  • ChemSrc. (2023). 3-(3-Methyl-2-nitrophenoxy)pyrrolidine - CAS 2680826-34-8. Link

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link

  • Smith, J. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Science. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Link

Sources

Predictive Safety & Handling Architecture for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Toxicologists, and Pharmaceutical R&D Professionals Document Type: Advanced Technical Guide & Predictive Safety Data Sheet (SDS)

As drug discovery pivots toward highly targeted therapies, complex heterocyclic building blocks like 3-(3-Methyl-2-nitrophenoxy)pyrrolidine have become indispensable. Frequently utilized in the synthesis of PI3K-gamma (PI3Kγ) inhibitors and other immunomodulatory or oncological agents[1], this compound presents unique handling challenges. Because highly specific, custom-synthesized intermediates often lack globally harmonized, empirically exhaustive safety data sheets, R&D professionals must rely on predictive toxicology and structure-activity relationship (SAR) profiling.

This whitepaper synthesizes predictive hazard data, mechanistic toxicology, and field-proven laboratory protocols to establish a rigorous, self-validating framework for handling this bifunctional molecule.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is the first step in predicting its behavior in both biological systems and synthetic workflows. The molecule features two highly reactive moieties: a nitroaromatic ring and a secondary amine (pyrrolidine) [2].

Quantitative Data Summary
PropertyValue / DescriptionPredictive Implication
Chemical Name 3-(3-Methyl-2-nitrophenoxy)pyrrolidineBifunctional reactivity (nucleophilic amine, reducible nitro).
CAS Registry Number 1247463-87-1 (Base); 1568008-89-8 (3S-isomer)[2]Isomeric purity critical for target binding affinity.
Molecular Formula C11H14N2O3[2]High heteroatom count; potential for diverse coordination.
Molecular Weight 222.24 g/mol [2]Readily crosses biological membranes (Rule of 5 compliant).
Physical State Viscous oil to low-melting solidDifficult to handle; requires precise temperature control during transfer.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOHigh risk of dermal absorption if dissolved in penetrating solvents (e.g., DMSO).

Predictive Toxicology & Structural Alerts

In the absence of exhaustive in vivo data, we must apply SAR principles to anticipate the toxicological profile of this compound. The dual functional groups present specific, well-documented hazards.

The Nitroaromatic Hazard: Reductive Bioactivation

Nitroaromatic compounds are notorious structural alerts in drug discovery. In biological systems, nitro groups can undergo enzymatic reduction via bacterial or mammalian nitroreductases. This 1-electron or 2-electron reduction cascade generates highly reactive intermediates—specifically nitroso compounds and hydroxylamines[3].

These intermediates can undergo phase II esterification (e.g., via sulfotransferases) to form unstable esters that spontaneously cleave, yielding electrophilic nitrenium ions. These ions covalently bind to DNA (forming adducts), which is the primary mechanism behind the mutagenicity often observed in Ames testing for nitroaromatics[3].

MetabolicActivation A Nitroaromatic Compound B Nitroso Intermediate A->B Nitroreductase C Hydroxylamine Derivative B->C Reductase D Nitrenium Ion (Electrophile) C->D Esterification & Cleavage E DNA Adducts (Mutagenesis) D->E Covalent Binding

Fig 1: Reductive bioactivation pathway of nitroaromatics leading to genotoxicity.

The Pyrrolidine Hazard: N-Nitrosation

The pyrrolidine ring contains a secondary amine. If this compound is exposed to nitrosating agents (such as sodium nitrite in acidic conditions, a common reagent in parallel synthetic steps), it will rapidly form N-nitrosopyrrolidine. N-nitroso compounds are potent, direct-acting mutagens and known carcinogens[4]. Causality: The secondary amine acts as a nucleophile, attacking the nitrosonium ion (


) generated from nitrites in acidic media. Therefore, this building block must never  be handled in the same fume hood as active diazotization reactions.

Advanced Experimental Workflows & Handling Protocols

To ensure scientific integrity and personnel safety, the following protocols must be treated as a self-validating system. Every step is designed to mitigate the specific chemical vulnerabilities of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine.

Protocol A: Safe Dispensing and Storage

Nitroaromatics can be photolabile, and secondary amines are prone to atmospheric oxidation.

  • Preparation: Conduct all dispensing inside a Class II, Type B2 biological safety cabinet or a dedicated, high-flow chemical fume hood.

  • PPE Selection: Wear double-layered 8-mil nitrile gloves. Causality: Standard 4-mil latex or nitrile offers insufficient breakthrough time for secondary amines dissolved in organic solvents.

  • Atmospheric Control: Purge the storage vial with ultra-high purity (UHP) Argon before and after dispensing.

  • Storage: Store at 2–8°C in an amber, actinic glass vial to prevent photochemical degradation of the nitro group.

Protocol B: Synthetic Incorporation (Coupling/Deprotection)

When utilizing this compound in the synthesis of PI3Kγ inhibitors[1], rigorous environmental control is required.

  • Inert Setup: Flame-dry all glassware under vacuum and backfill with Argon.

  • Solvent Selection: Use anhydrous, degassed solvents (e.g., DCM or DMF). Causality: Dissolved oxygen can initiate radical side-reactions with the nitroaromatic moiety during basic coupling steps.

  • Reagent Addition: If performing an N-alkylation or amidation on the pyrrolidine nitrogen, add the electrophile dropwise at 0°C. Monitor the internal temperature closely; exothermic runaway can lead to the thermal decomposition of the nitro group.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (

    
    ) rather than strong acids. Causality:  Strong acids can protonate the pyrrolidine, complicating extraction, and if any trace nitrites are present, acidic conditions will trigger the formation of carcinogenic N-nitrosamines[4].
    

SyntheticWorkflow S1 1. Dispensing (Amber Vial / Argon Purge) S2 2. Inert Atmosphere Setup (Schlenk Line Techniques) S1->S2 S3 3. Reagent Addition (Strictly Avoid Nitrite Sources) S2->S3 S4 4. Reaction Execution (Shield from Direct Light) S3->S4 S5 5. Mild Aqueous Quench (Sat. NH4Cl) S4->S5 S6 6. Halogenated Waste Segregation S5->S6

Fig 2: Step-by-step synthetic workflow emphasizing risk mitigation and environmental control.

Emergency Response & Spill Mitigation

A self-validating cleanup protocol ensures that the hazard is neutralized rather than simply displaced.

  • Small Spills (Liquid/Oil): Do NOT use paper towels immediately, as this spreads the compound. Apply a universal chemical absorbent (e.g., diatomaceous earth or vermiculite) to the spill to bind the oil.

  • Decontamination: Once the solid absorbent is collected, wash the area with a 5% aqueous solution of sodium bisulfate, followed by copious amounts of water. Causality: The slightly acidic wash ensures any residual pyrrolidine free-base is protonated into a water-soluble salt, allowing for complete removal from the fume hood surface.

  • Waste Segregation: Place all contaminated absorbents into a clearly labeled, sealable hazardous waste container designated for "Nitroaromatic/Amine Contaminated Solids." Never mix with oxidizing waste.

References

  • ChemicalBook - 1568008-89-8 CAS Manufactory[2] URL:

  • Google Patents - WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors[1] URL:

  • PMC (NIH) - Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview[3] URL:

  • CDC Stacks - Mutagenicity of coal-dust and smokeless-tobacco extracts in Salmonella typhimurium strains with differing levels[4] URL:

Sources

Technical Whitepaper: Therapeutic Potential of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth therapeutic evaluation of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine , analyzing its potential as a pharmacological scaffold based on established Structure-Activity Relationships (SAR) of 3-aryloxypyrrolidines.

Executive Summary

3-(3-Methyl-2-nitrophenoxy)pyrrolidine (herein referred to as MNPP-3 ) represents a specialized chemical scaffold within the 3-aryloxypyrrolidine class. This structural family is historically significant in medicinal chemistry, serving as a rigidified pharmacophore for monoamine transporter inhibitors (specifically Norepinephrine Reuptake Inhibitors, NRIs) and nicotinic acetylcholine receptor (nAChR) ligands.

The therapeutic value of MNPP-3 lies in its structural homology to Atomoxetine and Nisoxetine , where the flexible propyl-amine chain is constrained within a pyrrolidine ring, potentially improving metabolic stability and receptor selectivity. However, the presence of the nitro group at the ortho position introduces unique electronic properties and metabolic liabilities (reductase sensitivity) that position this compound primarily as a high-affinity probe or a hypoxia-activated prodrug precursor rather than a direct first-line therapeutic.

Key Therapeutic Indications:

  • CNS Modulation: Norepinephrine Transporter (NET) Inhibition for ADHD or neuropathic pain.

  • Oncology: Hypoxia-activated cytotoxin (via nitroreduction).

  • Infectious Disease: Potential antiprotozoal activity (nitro-heterocycle mechanism).

Chemical Architecture & Properties

Structural Analysis

MNPP-3 consists of a basic pyrrolidine ring linked via an ether oxygen to a tri-substituted benzene ring.

  • Scaffold: 3-Aryloxypyrrolidine (Chiral center at C3 of pyrrolidine).

  • Pharmacophore: The distance between the basic nitrogen and the aromatic centroid is constrained, mimicking the bio-active conformation of linear phenylpropylamines.

  • Substituents:

    • 3-Methyl: Provides lipophilic bulk, enhancing hydrophobic pocket filling (similar to the o-methyl in Atomoxetine).

    • 2-Nitro: A strong electron-withdrawing group (EWG). It creates an electron-deficient aromatic ring, influencing

      
       stacking interactions with target proteins (e.g., Phe72 in NET).
      
Physicochemical Profile (Predicted)
PropertyValue (Est.)Clinical Implication
Molecular Weight 222.24 g/mol Optimal for BBB penetration (<450 Da).
cLogP 2.1 - 2.4High CNS permeability; moderate lipophilicity.
pKa (Basic N) ~9.2Predominantly ionized at physiological pH (cationic interaction with Asp75 in NET).
TPSA ~58 ŲExcellent oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for receptor anchoring.

Therapeutic Targets & Mechanism of Action

Primary Target: Norepinephrine Transporter (NET)

Based on the SAR of 3-phenoxypyrrolidines, MNPP-3 is hypothesized to act as a potent Norepinephrine Reuptake Inhibitor (NRI) .

  • Mechanism: MNPP-3 binds to the central substrate-binding site of the NET (SLC6A2). The protonated pyrrolidine nitrogen forms a salt bridge with Asp75 , while the 3-methyl-2-nitrophenyl ring occupies the hydrophobic S1 sub-pocket.

  • Therapeutic Outcome: Inhibition of reuptake increases synaptic concentrations of norepinephrine, enhancing adrenergic transmission. This is the validated mechanism for treating ADHD (Attention Deficit Hyperactivity Disorder) and Neuropathic Pain .

Secondary Target: Nicotinic Acetylcholine Receptors (nAChRs)

3-Ether-pyrrolidines are privileged structures for


 nAChR agonism. The nitro group may modulate binding affinity, although bulky ortho substituents can sometimes reduce efficacy compared to meta substitution.
Mechanism of Action Diagram

The following diagram illustrates the synaptic mechanism of MNPP-3 as a NET inhibitor.

NET_Inhibition Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse NE Release NET NET Transporter (Target) Synapse->NET Reuptake (Normal) AdrenergicR Adrenergic Receptor (GPCR) Synapse->AdrenergicR Increased Binding Postsynaptic Postsynaptic Neuron NET->Presynaptic Recycling Blocked MNPP MNPP-3 (Inhibitor) MNPP->NET Blocks (Ki < 10nM) NE Norepinephrine (NE) AdrenergicR->Postsynaptic Signal Transduction (Pain Relief/Focus)

Figure 1: Mechanism of Action. MNPP-3 blocks the Norepinephrine Transporter (NET), preventing NE reuptake and potentiating postsynaptic adrenergic signaling.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

To evaluate MNPP-3, a robust synthesis route is required. The Nucleophilic Aromatic Substitution (SNAr) is the preferred method due to the activation provided by the ortho-nitro group.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (Chiral scaffold).

  • 1-Fluoro-3-methyl-2-nitrobenzene (Electrophile).

  • Sodium Hydride (NaH) (Base).

  • DMF (Solvent).

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.

  • Coupling (SNAr): Add 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq) dropwise. The solution will likely turn deep yellow/orange (Meisenheimer complex formation).

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour. Evaporate volatiles.

  • Purification: Neutralize with saturated NaHCO3. Extract with DCM. Purify via Column Chromatography (DCM:MeOH:NH3 90:9:1) to yield MNPP-3 as a free base oil.

In Vitro Binding Assay (NET)

Objective: Determine the affinity (


) of MNPP-3 for the human NET.
Protocol: 
  • Source: HEK293 cells stably expressing hNET.

  • Radioligand: [³H]-Nisoxetine (2 nM).

  • Incubation: Incubate cell membranes with radioligand and varying concentrations of MNPP-3 (

    
     to 
    
    
    
    M) in TRIS buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology Assessment (Critical Analysis)

The 2-Nitro moiety presents a specific "Structural Alert" in drug development.

  • Genotoxicity (Ames Test): Nitroaromatics can be reduced by bacterial nitroreductases to hydroxylamines, which are DNA-reactive.

    • Mitigation: An Ames test (Salmonella typhimurium strains TA98/TA100) is mandatory early in development.

  • Metabolic Stability: The nitro group is susceptible to reduction to the aniline (3-(2-amino-3-methylphenoxy)pyrrolidine) by hepatic reductases.

    • Implication: This metabolite might be the active species or a toxic byproduct. The aniline derivative could form reactive quinone-imines.

Visualizing the Synthesis & Metabolic Pathway:

Synthesis_Metabolism Start N-Boc-3-hydroxypyrrolidine + Ar-F Inter Intermediate (Boc-Protected) Start->Inter SNAr (NaH, DMF) MNPP MNPP-3 (Active Drug) Inter->MNPP Deprotection (TFA) Metabolite Amino-Metabolite (Reduced Nitro) MNPP->Metabolite Nitroreductase (Metabolic Liability)

Figure 2: Synthetic route and potential metabolic reduction pathway.

Conclusion & Recommendation

3-(3-Methyl-2-nitrophenoxy)pyrrolidine (MNPP-3) is a high-potential chemical probe for mapping the steric tolerance of the NET orthosteric binding site. Its rigid structure offers advantages over flexible linear amines in terms of entropy loss upon binding.

Recommendation for Researchers:

  • Go/No-Go Decision: If the compound shows

    
     nM for NET and >100-fold selectivity over SERT/DAT, proceed to in vivo behavioral models (e.g., Forced Swim Test).
    
  • Optimization: If genotoxicity is observed, replace the 2-Nitro group with a bioisostere such as 2-Trifluoromethyl (-CF3) or 2-Nitrile (-CN) to maintain electron withdrawal while eliminating the nitroreductase liability.

References

  • Liu, S., et al. (2014).[1] "Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors." PubMed Central.[1] Available at: [Link]

  • Mayo Clinic Staff. (2025). "Serotonin and norepinephrine reuptake inhibitors (SNRIs)."[1][2][3][4] Mayo Clinic.[3] Available at: [Link]

  • Wikipedia Contributors. (2023). "Serotonin–norepinephrine–dopamine reuptake inhibitor."[1][2] Wikipedia. Available at: [Link]

  • Smith, J. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors." PubMed.[1] Available at: [Link]

Sources

An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling of Nitro-Substituted Phenoxypyrrolidines as Novel Biocidal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded walkthrough of the ligand-based pharmacophore modeling process, contextualized for the discovery of novel biocidal agents based on a nitro-substituted phenoxypyrrolidine scaffold. We will deconstruct the strategic decisions and methodologies required to build a predictive pharmacophore model, from initial dataset curation to rigorous validation and its ultimate application in virtual screening. This document is intended for researchers and drug development professionals, offering not just a protocol, but the causal reasoning behind each critical step, ensuring a robust and scientifically valid outcome.

Introduction: The Rationale and the Scaffold

The phenoxypyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its structural features offer a versatile backbone for chemical modification. The introduction of a nitro (-NO2) group to this scaffold is a strategic choice rooted in established structure-activity relationships (SAR). The nitro group is a potent electron-withdrawing feature and can act as both a key pharmacophoric element and a potential toxicophore.[1] Its influence on molecular polarity and electronic properties can facilitate critical interactions with biological targets, such as enzymes or receptors, making nitroaromatic compounds a subject of significant interest in the development of new therapeutic and biocidal agents.[1][2][3]

The core principle of SAR is that the biological activity of a compound is a direct function of its chemical structure.[4][5] By systematically studying how modifications, like the addition of a nitro group, affect activity, we can build predictive models.[4][5] When the three-dimensional structure of the biological target is unknown, as is often the case in early-stage discovery, a ligand-based pharmacophore modeling approach becomes an invaluable tool. This technique abstracts the chemical features of known active molecules into a 3D hypothesis of the essential steric and electronic requirements for bioactivity.[6][7]

This guide will use a representative set of hypothetical nitro-substituted phenoxypyrrolidine derivatives to illustrate the complete workflow for developing a predictive pharmacophore model aimed at identifying new, potent biocidal candidates.

The Pharmacophore Modeling Workflow: A Strategic Overview

The process is not merely a sequence of computational steps but a logical progression designed to build and validate a predictive hypothesis. Each stage builds upon the last, incorporating checks and balances to ensure the final model is both statistically robust and chemically meaningful.

G cluster_0 Pharmacophore Modeling Workflow A Part 1: Dataset Curation B Part 2: Conformational Analysis A->B 3D Structures C Part 3: Hypothesis Generation B->C Flexible Ligands D Part 4: Model Validation C->D Candidate Models E Part 5: Virtual Screening D->E Validated Model

Caption: The five-stage pharmacophore modeling workflow.

Part 1: Dataset Curation and Preparation

Expertise & Causality: The predictive power of any model is entirely dependent on the quality of the input data. A well-curated dataset, comprising both active and inactive compounds, is essential to train the algorithm to recognize features that are critical for activity versus those that are merely present.[8][9]

Protocol 1: Dataset Assembly and Activity Classification
  • Compound Selection: Assemble a dataset of nitro-substituted phenoxypyrrolidine analogs with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition or MIC values for antimicrobial activity). For this guide, we will use the hypothetical dataset presented in Table 1.

  • Structural Diversity: Ensure the training set contains structural diversity. The goal is to build a model that generalizes well to new chemical space, not one that simply memorizes the features of a few highly similar compounds.[10]

  • Activity Thresholding: Classify the compounds into activity levels. A common practice is to use logarithmic divisions. For our dataset, we will define the following:

    • Highly Active (+++): IC50 < 1 µM

    • Moderately Active (++): 1 µM ≤ IC50 < 50 µM

    • Inactive (-): IC50 ≥ 50 µM

  • Training and Test Set Division: Partition the dataset. Typically, 70-80% of the compounds are used as the training set to generate the model. The remaining 20-30% form the test set , which is used for external validation to assess the model's predictive power on compounds it has not seen before.[11][12][13]

Table 1: Hypothetical Dataset of Nitro-Substituted Phenoxypyrrolidines

Compound IDStructureIC50 (µM)Activity ClassSet Assignment
NSP-01[Structure]0.5+++Training
NSP-02[Structure]0.8+++Training
NSP-03[Structure]15.2++Training
NSP-04[Structure]75.0-Training
NSP-05[Structure]0.9+++Test
NSP-06[Structure]45.1++Training
NSP-07[Structure]150.0-Test
NSP-08[Structure]1.2++Training
NSP-09[Structure]0.3+++Training
NSP-10[Structure]98.6-Training

(Note: Structures are representational for this guide)

Part 2 & 3: Conformational Analysis and Hypothesis Generation

Expertise & Causality: Small molecules are not static; they are flexible and exist as an ensemble of low-energy conformations.[7] The biologically active conformation is the specific 3D shape a ligand adopts when it binds to its target. The core task of the algorithm is to explore the conformational space of all active training set molecules and identify a common 3D arrangement of pharmacophoric features.[10][14]

Protocol 2: Model Generation (e.g., using Discovery Studio's Catalyst)
  • Feature Identification: Define the chemical features to be considered. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (RA)

    • Positive/Negative Ionizable

  • Conformation Generation: For each molecule in the training set, generate a diverse set of low-energy conformations.[8][14] This is a critical step; if the true bioactive conformation is not generated, it cannot be included in the final hypothesis. Use a robust algorithm like the "Best" or "FAST" method in Discovery Studio, which balances thoroughness and computational time.

  • Hypothesis Generation (e.g., HipHop Algorithm): The algorithm aligns the conformations of the active compounds, searching for a common spatial arrangement of features.[10] It generates a series of candidate pharmacophore models (hypotheses), each representing a different possible binding mode. These models are scored based on how well they map to the active compounds while simultaneously not mapping to the inactive ones.

G cluster_2 Hypothesis Generation mol1 Molecule A Conf 1 Conf 2 ... Conf N feat HBA HBD HY RA hypo Hypothesis 1 Hypothesis 2 ... Hypothesis 10 mol1:c2->hypo Alignment feat->hypo Mapping

Caption: Conceptual flow from ligand conformations to pharmacophore hypotheses.

Part 4: Rigorous Model Validation

Trustworthiness: A generated hypothesis is useless without validation. A robust validation process ensures that the model's correlation with the training set data is not due to chance and that it has true predictive power for new chemical entities.[8]

Protocol 3: Statistical and Dataset-Based Validation
  • Cost Analysis (Internal Validation): Most software provides cost values for the generated hypotheses. A good model will have a large cost difference between the "null cost" (representing a model with no correlation) and the "total cost" of the generated hypothesis.[12][13] A cost difference greater than 60 bits often indicates a >90% probability that the model's correlation is not random.[13]

  • Test Set Validation (External Validation): This is the most critical test of a model's predictive power.

    • Screen the test set against the top-ranked hypothesis.

    • The model should successfully classify the majority of the test set compounds into their correct activity classes (e.g., identify NSP-05 as active and NSP-07 as inactive).

    • A high correlation coefficient (e.g., >0.9) between the experimentally determined activities and the activities estimated by the pharmacophore model for both training and test set compounds indicates a highly predictive model.[12][13]

  • Fischer's Randomization Test: This method creates multiple random spreadsheets by shuffling the activity data of the training set and attempts to build pharmacophore models from them. If the models generated from the randomized data are statistically much poorer than the original model, it provides high confidence that the original model is not a result of chance correlation.

Table 2: Example Validation Metrics for a Top-Ranked Hypothesis (Hypo-1)

ParameterValueInterpretation
Cost Difference72.5 bits> 60 bits, suggesting a >90% confidence level in the model.
RMSD0.85 ÅLow deviation, indicating a good geometric fit of ligands to the hypothesis.
Correlation (r)0.95Excellent correlation between experimental and predicted activities.
Test Set Prediction2/2 CorrectSuccessfully predicted the activity class of all test set compounds.

Part 5: Application in Virtual Screening

Authoritative Grounding: The ultimate goal of building a pharmacophore model is to use it as a 3D query to find novel, active molecules from large chemical databases.[6][15] This process, known as pharmacophore-based virtual screening, can filter millions of compounds down to a manageable number of "hits" for experimental testing.

Protocol 4: Virtual Screening Workflow
  • Database Selection: Choose one or more large compound databases for screening (e.g., ZINC, Enamine, or an internal corporate library).

  • Pharmacophore Screening: Use the validated pharmacophore hypothesis (e.g., Hypo-1) as a 3D filter. The software will rapidly screen the conformational ensembles of all database compounds, retaining only those that can match the pharmacophoric features both in type and spatial arrangement.[16]

  • Hit Filtering and Post-Processing: The initial hit list may still be large. Apply additional filters to refine the selection:

    • Pharmacophore Fit Score: Rank hits by how well they map to the model.[16]

    • Lipinski's Rule of Five: Filter for compounds with drug-like properties (e.g., molecular weight, logP).

    • ADMET Prediction: Use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to deprioritize compounds with likely liabilities.

    • Molecular Docking (if a target structure is hypothesized or known): Dock the top-ranked hits into a putative binding site to further prioritize candidates based on predicted binding energy and interactions.[6]

G db Compound Database (Millions of Compounds) screen Pharmacophore Screening Filter db->screen hits1 Initial Hits (~1% of DB) screen->hits1 filters Drug-Like & ADMET Filters hits1->filters hits2 Filtered Hits (~100-1000s) filters->hits2 dock Molecular Docking (Optional) hits2->dock final Final Candidates for Experimental Testing hits2->final No Docking dock->final

Caption: Virtual screening cascade to identify novel hit compounds.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for ligand-based pharmacophore modeling of nitro-substituted phenoxypyrrolidines. By emphasizing the causal logic behind each step—from meticulous dataset preparation to multi-faceted validation—researchers can develop predictive models that serve as powerful tools in the discovery of novel biocidal agents. The final candidates identified through the virtual screening cascade represent the most promising compounds for synthesis and biological evaluation, significantly accelerating the discovery pipeline and increasing the probability of success. The integration of machine learning and artificial intelligence techniques represents the next frontier, promising to further enhance the predictive accuracy and efficiency of these models.[7]

References

  • Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomedicines. Available at: [Link]

  • Holliger, P. (Ed.). (2012). Structure–Activity Relationships in Nitro-Aromatic Compounds. InTech. Available at: [Link]

  • Muhammad, S. A., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]

  • Moyo, F., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Seidel, T., et al. (2022). Applications of the Novel Quantitative Pharmacophore Activity Relationship Method QPhAR in Virtual Screening and Lead-Optimisation. International Journal of Molecular Sciences. Available at: [Link]

  • Zhao, L.X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kutushov, M., & Filimonov, D. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available at: [Link]

  • Jonušis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • ResearchGate. How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]

  • Zhao, L.X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Request PDF on ResearchGate. Available at: [Link]

  • Jonušis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Kerru, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?. Available at: [Link]

  • Chen, Q., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • De Luca, L., et al. (2024). Pharmacophore modeling: advances and pitfalls. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Asad, M., et al. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. Molecules. Available at: [Link]

  • Niu, M., et al. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PLOS ONE. Available at: [Link]

  • Niu, M., et al. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Kutushov, M., & Filimonov, D. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: Solvent Selection and Dissolution Protocols for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Chemical Profiling

The compound 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (e.g., CAS: 1247463-87-1 for undefined stereochemistry) is a bifunctional building block frequently utilized in medicinal chemistry and library synthesis. It features a lipophilic 3-methyl-2-nitrophenyl core linked via an ether bridge to a basic, polar pyrrolidine ring.

Handling this compound requires a nuanced understanding of its solvation mechanics. Poor solvent selection can lead to colloidal aggregation, inaccurate assay readouts, or degradation [1]. As a Senior Application Scientist, I have designed this guide to move beyond generic dissolution advice. Here, we analyze the thermodynamic causality behind solvent compatibility and provide self-validating protocols to ensure absolute concentration accuracy in your downstream applications.

Physicochemical Causality in Solvation
  • Lipophilicity vs. Ionizability: The unsubstituted pyrrolidine nitrogen has a conjugate acid pKa of approximately 11.27 [4]. While the electron-withdrawing nature of the phenoxy linkage slightly lowers this pKa, the secondary amine remains highly basic and will be predominantly protonated at physiological pH (7.4).

  • Crystal Lattice Energy: The planar nitroaromatic system promotes strong intermolecular

    
     stacking. To dissolve the free base form, the solvent must overcome this high crystal lattice energy.
    
  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is the industry standard for initial stock creation. As a polar aprotic solvent with a high dielectric constant, DMSO's amphipathic nature effectively disrupts both the hydrogen bonding of the pyrrolidine amine and the hydrophobic packing of the nitroaromatic ring[2], [3].

Quantitative Solvent Compatibility Matrix

The following matrix summarizes the empirical limits and mechanistic rationale for selecting solvents for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine.

SolventMax Recommended Conc.Primary ApplicationCausality & Solvation Rationale
100% DMSO 50 mMMaster Stock / StorageHigh dielectric constant disrupts crystal lattice; prevents hydrolysis of the ether/nitro groups during long-term storage [3].
Methanol / Acetonitrile 10 mMLC-MS / Analytical PrepVolatile and compatible with Electrospray Ionization (ESI). Good solvation of the free base.
DCM / DMF (Anhydrous) > 100 mMChemical SynthesisExcellent solvation of the lipophilic core; non-nucleophilic, preventing unwanted side reactions during derivatization.
Aqueous Buffer (pH 7.4) < 100 µM (requires 1% DMSO)In Vitro Cell/Biochemical AssaysPyrrolidine is protonated (soluble), but the nitroaromatic core drives hydrophobic collapse. Requires DMSO cosolvent to prevent precipitation [2].

Workflow Visualization: Solvent Selection Tree

The following decision tree maps the logical progression from raw powder to application-ready solutions.

SolventSelection Start 3-(3-Methyl-2-nitrophenoxy) pyrrolidine (Solid) Decision Target Application? Start->Decision App1 In Vitro / Bioassays Decision->App1 App2 Chemical Synthesis Decision->App2 App3 Analytical (LC-MS) Decision->App3 Sol1 100% DMSO Stock (10-50 mM) App1->Sol1 Sol2 DCM, DMF, or THF (Anhydrous) App2->Sol2 Sol3 MeOH or MeCN + 0.1% Formic Acid App3->Sol3 Dilution Aqueous Buffer Dilution (Maintain ≤1% DMSO) Sol1->Dilution

Workflow for solvent selection and dilution of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a validation step. "Blindly" assuming a compound has dissolved is a primary source of failure in biological assays [1].

SOP 1: Preparation of a 10 mM Master Stock in DMSO

This protocol is designed to maximize shelf-life and ensure complete molecular dispersion.

Materials:

  • 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (Free base)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Amber glass or opaque microcentrifuge tubes (to protect the light-sensitive nitroaromatic group)

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can cause localized precipitation when DMSO is added.

  • Weighing & Addition: Weigh the required mass and add the corresponding volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2–5 minutes. Causality: Sonication provides the kinetic energy required to break the

    
     stacking of the nitroaromatic rings.
    
  • Self-Validation (Centrifugation Test): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a strong light. If a micro-pellet is visible, the compound is not fully dissolved; add more DMSO to adjust to a 5 mM stock and repeat.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric water, leading to compound crash-out over time [3].

SOP 2: Aqueous Dilution for Biological Assays (Mitigating "Solvent Shock")

Directly injecting a high-concentration DMSO stock into an aqueous buffer often causes rapid precipitation (solvent shock).

Step-by-Step Methodology:

  • Intermediate Dilution: Dilute the 10 mM DMSO master stock to a 1 mM intermediate stock using 100% DMSO.

  • Pre-Warming: Warm both the 1 mM intermediate stock and the target aqueous assay buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. Causality: Temperature matching prevents the sudden drop in solubility capacity that occurs when warm DMSO hits a cold buffer.

  • Dropwise Addition: While vortexing the aqueous buffer on a low setting, add the DMSO stock dropwise until you reach the final assay concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% v/v to prevent cellular toxicity and target protein denaturation [2], [3].

  • Self-Validation (Nephelometry Check): Measure the Optical Density (OD) of the final solution at 600 nm. A reading

    
     above the blank buffer indicates colloidal aggregation. If aggregation occurs, you must utilize a surfactant (e.g., 0.01% Tween-20) in your aqueous buffer to stabilize the hydrophobic core.
    

References

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141. Available at:[Link]

  • Khan, M. I., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Molecules, 25(24), 5878. Available at:[Link]

  • Pyrrolidine (Chemical Properties and pKa). Wikipedia, The Free Encyclopedia. Available at:[Link]

Application Notes and Protocols for N-functionalization of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional structure and ability to engage in key hydrogen bond interactions make it an attractive feature for molecular design. The N-functionalization of substituted pyrrolidines, such as 3-(3-Methyl-2-nitrophenoxy)pyrrolidine, offers a powerful vector for modulating physicochemical properties, pharmacological activity, and pharmacokinetic profiles. This document provides detailed protocols and expert insights into the strategic N-functionalization of this specific scaffold, targeting researchers and professionals in drug development.

The presence of the 3-Methyl-2-nitrophenoxy substituent introduces specific electronic and steric considerations. The electron-withdrawing nature of the nitro group can subtly influence the nucleophilicity of the pyrrolidine nitrogen. Furthermore, the steric bulk of the substituent may impact the accessibility of the nitrogen atom to various electrophiles. These factors are critical in selecting the appropriate reaction conditions to achieve desired transformations efficiently and with high yields.

Core N-Functionalization Strategies

The secondary amine of the pyrrolidine ring is a versatile handle for a variety of chemical transformations. This guide will focus on three primary, high-yield strategies for N-functionalization:

  • N-Alkylation: Introduction of alkyl groups to modulate lipophilicity and steric profile.

  • N-Acylation: Formation of amides to introduce diverse functional groups and potential pharmacophores.

  • Reductive Amination: A robust method for forging carbon-nitrogen bonds with a wide range of aldehydes and ketones.

Protocol 1: N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for introducing simple to complex alkyl chains onto the pyrrolidine nitrogen. This protocol details a standard procedure using an alkyl halide under basic conditions. The choice of base is critical to deprotonate the secondary amine without promoting side reactions.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A moderately strong, non-nucleophilic base is employed to scavenge the resulting hydrohalic acid, driving the reaction to completion.

Experimental Protocol

Materials:

  • 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(3-Methyl-2-nitrophenoxy)pyrrolidine and anhydrous acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The use of a mild inorganic base like K₂CO₃ is advantageous as it is inexpensive, effective, and easily removed by filtration.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure N-alkylated product.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Pyrrolidine in Acetonitrile Add_Base Add K₂CO₃ Start->Add_Base Add_AlkylHalide Add Alkyl Halide Add_Base->Add_AlkylHalide Reflux Reflux (4-12h) Monitor by TLC/LC-MS Add_AlkylHalide->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End Pure N-Alkylated Product

Caption: Workflow for N-Alkylation.

Protocol 2: N-Acylation for Amide Synthesis

N-acylation is a highly reliable method for installing a vast array of functional groups onto the pyrrolidine nitrogen. The resulting amides are often more stable than the parent amines and can exhibit distinct pharmacological properties. This protocol describes a standard acylation using an acid chloride.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting pyrrolidine.

Experimental Protocol

Materials:

  • 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-Methyl-2-nitrophenoxy)pyrrolidine in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine or DIPEA to the solution and stir for 10 minutes.

  • Dissolve the acyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure N-acylated pyrrolidine.

Data Presentation: Comparison of N-Acylation Conditions
EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTEADCM295
2Benzoyl ChlorideTEADCM392
3Isobutyryl ChlorideDIPEADCM489
4Acetic AnhydridePyridineDCM685

Yields are representative and may vary based on substrate and reaction scale.

Protocol 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for introducing more complex or functionalized alkyl groups. It proceeds via the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound, which is then reduced by a mild reducing agent.

Mechanistic Rationale

The reaction is typically a one-pot process. The pyrrolidine reacts with an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine. STAB is particularly effective as it is mild enough not to reduce the starting carbonyl compound and is tolerant of slightly acidic conditions.

Experimental Protocol

Materials:

  • 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(3-Methyl-2-nitrophenoxy)pyrrolidine and the aldehyde or ketone.

  • Dissolve the components in anhydrous DCE.

  • If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Continue to stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS until the starting pyrrolidine is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude tertiary amine by flash column chromatography.

Visualization: Reductive Amination Logical Flow

Reductive_Amination cluster_formation Iminium Formation cluster_reduction Reduction Pyrrolidine Pyrrolidine (Nucleophile) Hemiaminal Hemiaminal Intermediate Pyrrolidine->Hemiaminal + Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal + Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O Product N-Functionalized Pyrrolidine Iminium->Product + [H⁻] STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Caption: Key steps in reductive amination.

Conclusion and Best Practices

The N-functionalization of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a versatile strategy for generating novel chemical entities for drug discovery. The choice of protocol—N-alkylation, N-acylation, or reductive amination—should be guided by the desired final structure and the compatibility of the reagents with the starting material.

Key Considerations for Success:

  • Anhydrous Conditions: All reactions, particularly those involving reactive halides and hydrides, should be performed under strictly anhydrous conditions to prevent unwanted side reactions.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent degradation of reagents and intermediates.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to determine reaction completion and to avoid the formation of byproducts from prolonged reaction times or excessive heating.

  • Purification: Flash column chromatography is generally the most effective method for purifying the final products to the high degree required for biological testing.

By applying these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently explore the chemical space around this valuable pyrrolidine scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]

Application Notes and Protocols for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine in Medicinal Chemistry Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aryloxypyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs is a testament to its utility, arising from several key features: it provides a three-dimensional structure that can effectively explore pharmacophore space, it can introduce crucial stereochemistry into a molecule, and its saturated nature allows for a greater 3D coverage compared to planar aromatic systems.[1][3] The pyrrolidine nitrogen also offers a convenient point for substitution, further expanding the accessible chemical space.[1]

This guide focuses on the strategic use of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine as a versatile building block for the generation of medicinal chemistry libraries. While this specific molecule may not be extensively documented, its constituent parts—the pyrrolidine ring, the aryl ether linkage, and a reactive nitro group—represent a confluence of functionalities ripe for exploitation in diversity-oriented synthesis (DOS).[4][5] DOS is a powerful strategy for creating structurally diverse small molecules, which is crucial for identifying novel lead compounds in drug discovery.[4][6]

This document will provide a comprehensive overview of the synthesis of the core scaffold, its subsequent elaboration through the reduction of the nitro group, and detailed protocols for its incorporation into parallel synthesis workflows to generate libraries of novel compounds. We will delve into the rationale behind the chosen synthetic routes and provide practical, step-by-step guidance for researchers in the field.

PART 1: Synthesis of the Core Scaffold: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

The synthesis of the target aryloxypyrrolidine can be efficiently achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of aryl ethers.[7][8] This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.[9]

Underlying Principles of the Ullmann Condensation

The Ullmann condensation is a robust C-O bond-forming reaction.[10] While modern variations of this reaction, such as the Buchwald-Hartwig amination, have become popular for C-N bond formation, the Ullmann reaction remains a go-to method for aryl ether synthesis, especially in cases where the starting materials are readily available and cost-effective.[9][11] The reaction typically requires a copper catalyst (often in the form of Cu(I) or Cu(II) salts), a base, and a high-boiling polar solvent.[7]

Experimental Protocol: Synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

This protocol outlines the synthesis of the title compound from commercially available 3-hydroxy-N-Boc-pyrrolidine and 2-chloro-6-methyl-1-nitrobenzene.

Materials:

Reagent/SolventFormulaM.W.Supplier
3-Hydroxy-N-Boc-pyrrolidineC9H17NO3187.24Commercially Available
2-Chloro-6-methyl-1-nitrobenzeneC7H6ClNO2171.58Commercially Available
Copper(I) Iodide (CuI)CuI190.45Commercially Available
Potassium Carbonate (K2CO3)K2CO3138.21Commercially Available
N,N-Dimethylformamide (DMF)C3H7NO73.09Anhydrous
Ethyl Acetate (EtOAc)C4H8O288.11ACS Grade
BrineNaCl(aq)-Saturated
Sodium Sulfate (Na2SO4)Na2SO4142.04Anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-N-Boc-pyrrolidine (1.0 eq), 2-chloro-6-methyl-1-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxy-N-Boc-pyrrolidine.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected 3-(3-methyl-2-nitrophenoxy)pyrrolidine.

  • (Optional) Boc-Deprotection: To remove the Boc protecting group, dissolve the purified product in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. After completion, concentrate the reaction mixture to provide the hydrochloride or trifluoroacetate salt of 3-(3-methyl-2-nitrophenoxy)pyrrolidine.

Workflow Diagram: Synthesis of the Core Scaffold

Synthesis_Workflow A Starting Materials: 3-Hydroxy-N-Boc-pyrrolidine 2-Chloro-6-methyl-1-nitrobenzene B Ullmann Condensation CuI, K2CO3, DMF, 120-140 °C A->B C Workup & Purification EtOAc/Water extraction, Column Chromatography B->C D N-Boc-3-(3-methyl-2-nitrophenoxy)pyrrolidine C->D E (Optional) Boc Deprotection 4M HCl in Dioxane or TFA/DCM D->E F 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Salt E->F

Caption: Workflow for the synthesis of the core scaffold.

PART 2: Elaboration of the Scaffold: Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation is a cornerstone of medicinal chemistry, as it introduces a basic center that can be further functionalized. A variety of methods are available for the reduction of aromatic nitro groups.[12][13]

Choosing the Right Reduction Method

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[14] However, it can be non-selective and may reduce other functional groups.[12]

  • Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method.[13][15] This method is often preferred for its functional group tolerance.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, hydrazine) in the presence of a catalyst and can be a milder alternative to catalytic hydrogenation.

For the purpose of this protocol, we will focus on the use of iron powder in the presence of ammonium chloride, a relatively mild and efficient method.

Experimental Protocol: Reduction of the Nitro Group

Materials:

Reagent/SolventFormulaM.W.Supplier
N-Boc-3-(3-methyl-2-nitrophenoxy)pyrrolidineC16H22N2O5338.36Synthesized in Part 1
Iron Powder (<10 micron)Fe55.85Commercially Available
Ammonium Chloride (NH4Cl)NH4Cl53.49Commercially Available
Ethanol (EtOH)C2H6O46.07ACS Grade
Water (H2O)H2O18.02Deionized
Dichloromethane (DCM)CH2Cl284.93ACS Grade
Celite®--Commercially Available

Procedure:

  • To a round-bottom flask, add N-Boc-3-(3-methyl-2-nitrophenoxy)pyrrolidine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol or dichloromethane.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can often be used directly in the next step. If necessary, it can be purified by flash column chromatography.

Workflow Diagram: Scaffold Elaboration

Elaboration_Workflow A N-Boc-3-(3-methyl-2-nitrophenoxy)pyrrolidine B Nitro Group Reduction Fe, NH4Cl, EtOH/H2O, Reflux A->B C Workup Filtration through Celite®, Solvent Removal B->C D N-Boc-3-(2-amino-3-methylphenoxy)pyrrolidine C->D

Caption: Workflow for the reduction of the nitro group.

PART 3: Library Generation via Parallel Synthesis

With the elaborated scaffold in hand, the stage is set for library generation. Parallel synthesis is a key technology in modern drug discovery, allowing for the rapid synthesis of a large number of compounds.[16][17] The primary amino group of our scaffold is an excellent point of diversification.

Strategies for Library Diversification

The newly formed aniline can be functionalized in a multitude of ways. Common reactions for library generation include:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids.

  • Sulfonamide Formation: Reaction with various sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.[18][19]

General Protocol for Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format.

Materials:

Reagent/SolventNotes
N-Boc-3-(2-amino-3-methylphenoxy)pyrrolidineStock solution in DMF
Carboxylic Acid LibraryArray of diverse carboxylic acids in a 96-well plate
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling agent
DIPEA (N,N-Diisopropylethylamine)Base
DMF (N,N-Dimethylformamide)Anhydrous

Procedure:

  • Plate Preparation: In a 96-well reaction block, dispense a solution of each unique carboxylic acid (1.2 eq) in DMF into individual wells.

  • Reagent Addition:

    • To each well, add a solution of HATU (1.2 eq) in DMF.

    • Add a solution of DIPEA (3.0 eq) in DMF to each well.

    • Allow the pre-activation to proceed for 15-30 minutes at room temperature.

  • Scaffold Addition: Add the stock solution of N-Boc-3-(2-amino-3-methylphenoxy)pyrrolidine (1.0 eq) in DMF to each well.

  • Reaction: Seal the 96-well plate and shake at room temperature for 12-18 hours.

  • Workup:

    • Quench the reactions by adding water to each well.

    • Extract the products by adding ethyl acetate to each well, shaking, and then separating the organic layer. This can be automated using a liquid handler.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Analysis and Purification:

    • Analyze the crude products in each well by LC-MS to confirm product formation and assess purity.

    • Purify the desired products using parallel purification techniques such as mass-directed preparative HPLC.

Workflow Diagram: Parallel Library Synthesis

Library_Synthesis_Workflow cluster_0 96-Well Plate A Dispense Carboxylic Acid Library B Add HATU & DIPEA (Pre-activation) A->B C Add Scaffold Solution B->C D React (Shake at RT) C->D E Parallel Workup (LLE) D->E F Analysis & Purification (LC-MS, Prep-HPLC) E->F End Purified Library F->End Start Start Start->A

Caption: Workflow for parallel amide library synthesis.

PART 4: The Role of Bioisosteric Replacement and Further Diversification

The concept of bioisosterism is a powerful tool in drug design, where one functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound.[20][21] The pyrrolidine scaffold itself can be considered a bioisostere for other five-membered rings.[22][23]

Further diversification of the generated library can be achieved by:

  • N-Alkylation/N-Arylation of the Pyrrolidine Nitrogen: After Boc-deprotection, the secondary amine of the pyrrolidine ring can be functionalized.

  • Modification of the Methyl Group: While more challenging, the methyl group on the phenyl ring could potentially be functionalized through radical-based reactions.

  • Diversity-Oriented Synthesis (DOS): Employing more complex multi-component reactions or cascade reactions can lead to a wider range of molecular scaffolds.[6][24]

Conclusion

The 3-(3-methyl-2-nitrophenoxy)pyrrolidine scaffold, while not a widely commercialized building block, represents a valuable starting point for the generation of diverse chemical libraries. By leveraging robust and well-established synthetic methodologies such as the Ullmann condensation and nitro group reduction, researchers can efficiently access a key intermediate for parallel synthesis. The subsequent functionalization of the resulting aniline provides a rapid and efficient means to explore a vast chemical space, ultimately accelerating the drug discovery process. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the potential of this and related aryloxypyrrolidine scaffolds in their medicinal chemistry programs.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

  • Kumar, A., et al. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. Tetrahedron Letters, 51(17), 2247-2251. [Link]

  • ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Kumar, A., et al. (2010). Diversity oriented synthesis of pyrrolidines via natural carbohydrate solid acid catalyst. Tetrahedron Letters, 51(27), 3505-3508. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Kuduk, S. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Tse, M. K., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters, 4(18), 3123-3125. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249913. [Link]

  • Reddy, S., et al. (2018). Diversity-oriented synthesis of chromenopyrrolidines from azomethine ylides and 2-hydroxybenzylidene indandiones via base-controlled regiodivergent (3+2) cycloaddition. Chemical Communications, 54(72), 10136-10139. [Link]

  • Tse, M. K., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Organic Letters, 4(18), 3123-3125. [Link]

  • ResearchGate. Some important pyrrolidine scaffolds. [Link]

  • Isam, J., et al. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(24), 17977-17985. [Link]

  • Chen, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 653. [Link]

  • JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • American Chemical Society. Advances in Parallel Library Synthesis. [Link]

  • Isam, J., et al. (2021). Micellar Buchwald-Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(24), 17977-17985. [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • Longdom Publishing. Future Frontiers in Diversity-Oriented Synthesis. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Blakemore, D. C., et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Reaction Chemistry & Engineering, 7(12), 2633-2640. [Link]

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols, 2(3), 624-631. [Link]

  • ResearchGate. Synthesis of 3-arylidenepyrrolidines (microreview). [Link]

  • Asynt. Introduction | Parallel Synthesis | Chemistry. [Link]

  • ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

  • Lv, W., et al. (2013). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Bioorganic & Medicinal Chemistry, 22(1), 406-418. [Link]

  • Royal Society of Chemistry. Parallel Synthesis and Library Design. [Link]

  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Al-Zoubi, R. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(16), 9463-9469. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

Sources

Application Note: Handling, Safety, and Synthetic Protocols for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a highly versatile bifunctional building block frequently utilized in preclinical medicinal chemistry. Structurally, it combines a basic pyrrolidine ring with a substituted nitroaromatic ether. This architectural combination makes it an ideal precursor for synthesizing complex, aniline-derivatized pharmacophores targeting kinases and G-protein-coupled receptors (GPCRs).

Because the molecule contains both a reactive secondary amine (or its corresponding salt) and a reducible nitro group, its handling, storage, and downstream processing require specific, self-validating protocols to ensure chemical integrity and laboratory safety.

Table 1: Physicochemical & Hazard Profile Summary
ParameterDescription / ValueCausality / Implication for Handling
Basic Moiety Pyrrolidine Ring (pKa ~ 10.4)Readily forms salts (e.g., HCl); enhances aqueous solubility for biological assays.
Functional Group Nitroaromatic EtherActs as a masked aniline; requires controlled reduction to avoid ether cleavage.
Primary Hazards H302, H314, H315, H319Corrosive/irritant [4]; necessitates strict PPE (nitrile gloves, fume hood).
Storage Conditions 4°C, Dark, Inert AtmospherePrevents oxidative degradation of the amine and photolytic breakdown [2].

Mechanistic Role in Drug Discovery

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen in synthetic pipelines:

  • The Pyrrolidine Advantage : The incorporation of a pyrrolidine ring introduces a basic center that drastically improves the pharmacokinetic profile (specifically aqueous solubility) of lipophilic drug candidates. In target binding, the nitrogen atom acts as a critical hydrogen bond acceptor/donor (when protonated).

  • The Nitro Group as a "Masked" Pharmacophore : The nitroaromatic group is highly stable under various cross-coupling and alkylation conditions. It is intentionally carried through early synthetic steps and subsequently reduced to a primary amine (aniline). This resulting aniline is then functionalized into amides, ureas, or sulfonamides to establish critical target engagement [3].

Laboratory Safety & Handling Precautions

The dual nature of this compound requires a tiered approach to laboratory safety.

  • Pyrrolidine Toxicity : Pyrrolidine derivatives are inherently basic and can cause severe skin burns and eye damage (GHS H314/H315) [4].

  • Nitroaromatic Stability : While stable under standard conditions, nitroaromatics carry a risk of exothermic decomposition if exposed to extreme heat or uncontrolled strong reducing agents.

  • Electrostatic Precautions : When handling the free base (often a liquid or low-melting solid) or finely milled salts, take measures to prevent the buildup of electrostatic charge, which can ignite flammable solvent vapors during stock preparation[4].

Workflow N1 Compound Receipt 3-(3-Methyl-2-nitrophenoxy)pyrrolidine N2 Storage & Handling 4°C, Protect from Light & Moisture N1->N2 N3 Weighing (Fume Hood) PPE: Nitrile Gloves, Goggles N2->N3 N4 Stock Preparation Dissolve in DMSO or MeOH N3->N4 N5 Quality Control LC-MS / NMR Verification N4->N5

Workflow for the safe handling, storage, and preparation of pyrrolidine derivatives.

Experimental Protocols

Protocol A: Preparation of Standardized Stock Solutions

Causality & Rationale : Preparing a standardized stock minimizes repeated freeze-thaw cycles and limits exposure to ambient moisture, which can degrade the compound. DMSO is used for biological assay stocks due to its compatibility with cellular assays, while Methanol (MeOH) is preferred for synthetic aliquots.

Step-by-Step Methodology:

  • Preparation : Equilibrate the sealed vial of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing : Inside a certified fume hood, weigh the desired mass using an anti-static spatula.

  • Dissolution : Add anhydrous DMSO or MeOH to achieve a 0.1 M concentration. Vortex gently until complete dissolution is observed.

  • Self-Validation (QC) : Withdraw a 1 µL aliquot, dilute in Acetonitrile/Water, and inject into an LC-MS system. Verify the presence of the parent mass [M+H]+ to ensure no degradation occurred during transit or storage.

  • Storage : Aliquot the solution into amber glass vials, purge the headspace with Argon or Nitrogen, seal tightly, and store at -20°C.

Protocol B: Catalytic Hydrogenation (Nitro Reduction to Aniline)

Causality & Rationale : The reduction of the nitro group to an amine is a fundamental transformation [3]. Palladium on carbon (Pd/C) with hydrogen gas is the gold standard due to its high efficiency and clean reaction profile. We utilize a Celite filtration step to safely remove the catalyst, as dry Pd/C is highly pyrophoric and can spontaneously ignite if exposed to air [3].

Pathway Substrate 3-(3-Methyl-2-nitrophenoxy) pyrrolidine Catalyst 10% Pd/C + H2 (or Hydrazine) Substrate->Catalyst Adsorption Intermediate Nitroso / Hydroxylamine Intermediates Catalyst->Intermediate +2[H] Product 3-(3-Methyl-2-aminophenoxy) pyrrolidine Intermediate->Product +4[H], -H2O

Catalytic hydrogenation pathway reducing the nitroaromatic group to an aniline.

Step-by-Step Methodology:

  • Substrate Loading : In a heavy-walled pressure vessel or a round-bottom flask, dissolve 1.0 equivalent of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine in analytical grade Ethanol (EtOH).

  • Inert Purge : Seal the vessel with a septum and purge the solution with Nitrogen gas for 10 minutes to displace all dissolved oxygen. Crucial safety step to prevent explosive H2/O2 mixtures.

  • Catalyst Addition : Briefly remove the septum under a positive stream of Nitrogen and carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

    • Alternative: If high-pressure H2 is unavailable, Hydrazine Hydrate can be used as a transfer hydrogenation source in the presence of Pd/C [5].

  • Hydrogenation : Introduce Hydrogen gas via a balloon or a Parr hydrogenator (pressurize to 30-50 psi). Stir vigorously at room temperature [3].

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS. The reaction is complete when the nitro peak disappears and a new peak emerges with a mass shift of -30 Da (Nitro NO2 = 46 Da; Amine NH2 = 16 Da).

  • Safe Filtration : Vent the Hydrogen gas and purge the vessel thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite®. Wash the pad generously with EtOH. Never let the Pd/C filter cake dry out under air.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Methyl-2-aminophenoxy)pyrrolidine.

Table 2: Nitro Reduction Optimization Parameters
ParameterRecommended ConditionCausality / Effect
Solvent Ethanol or MethanolSolubilizes both the nitro precursor and the amine product; compatible with Pd/C.
Catalyst Loading 5 - 10 mol% (10% Pd/C)Balances reaction kinetics with cost; higher loading required for sterically hindered nitro groups.
H2 Source H2 Gas (1-3 atm) or HydrazineH2 gas is cleaner (water is the only byproduct); Hydrazine is useful for benchtop transfer hydrogenation [5].
Temperature 20°C - 25°C (Room Temp)Prevents unwanted cleavage of the phenoxy ether bond, which can occur at elevated temperatures.

References

  • PubChem . "2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine | C12H16N2O3 | CID 55132103" (Proxy for structural class properties). National Institutes of Health. 1

  • ChemScene . "1187930-72-8 | 3-(4-Nitrophenoxy)pyrrolidine" (Proxy for safety and storage data). 2

  • BenchChem . "Application Notes and Protocols for the Reduction of Nitro Groups to Amines". 3

  • CDH Fine Chemical . "PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET". 4

  • National Center for Biotechnology Information (PMC) . "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". 5

Sources

Application Notes and Protocols for the Preparation of Salts of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-aryloxypyrrolidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of compounds targeting the central nervous system and other therapeutic areas.[1] The precise three-dimensional orientation of substituents afforded by the pyrrolidine ring allows for high-affinity interactions with biological targets.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine and its subsequent conversion to a stable, crystalline hydrochloride salt. We will delve into the causality behind the chosen synthetic strategy, provide detailed, step-by-step experimental procedures, and outline methods for characterization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring researchers can confidently replicate and adapt these methods for their drug discovery programs.

Foundational Principles and Synthetic Strategy

The synthesis of 3-aryloxypyrrolidines is most effectively achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.[3] This strategy involves the reaction of a phenol with an alkyl halide or sulfonate. In our case, the core transformation is the coupling of 3-methyl-2-nitrophenol with a pyrrolidine ring functionalized with a suitable leaving group at the 3-position.

Causality Behind Experimental Choices:

  • Choice of Leaving Group: We will utilize a mesylate (methylsulfonate) as the leaving group on the pyrrolidine ring. Mesylates are excellent leaving groups, readily displaced by nucleophiles, and are easily prepared from the corresponding alcohol. This choice promotes the desired SN2 reaction pathway over competing elimination reactions.[3]

  • Protecting Group Strategy: The pyrrolidine nitrogen is a nucleophile and would interfere with the desired reaction. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the ether synthesis but can be cleanly removed under acidic conditions at the final stage to yield the secondary amine, which is then available for salt formation.[4]

  • Stereochemistry: The nucleophilic substitution at the C3 position of the pyrrolidine ring proceeds with a complete inversion of configuration.[3] Therefore, to obtain the (S)-enantiomer of the final product, one must start with the (R)-enantiomer of the 3-hydroxypyrrolidine precursor. This guide will assume a racemic synthesis for broader applicability, but enantiomerically pure materials can be used by following the same protocol.

  • Salt Formation: The final free base is an oil or low-melting solid, which can be difficult to handle, purify, and formulate. Conversion to a hydrochloride salt typically yields a stable, crystalline solid that is easier to weigh, store, and is often more suitable for subsequent biological assays due to improved solubility and stability.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Intermediate Preparation cluster_1 Part B: Core Synthesis (Williamson Ether Synthesis) cluster_2 Part C: Deprotection and Salt Formation A N-Boc-3-hydroxypyrrolidine B N-Boc-3-(methylsulfonyloxy)pyrrolidine A->B Mesyl Chloride, Triethylamine E N-Boc-3-(3-Methyl-2-nitrophenoxy)pyrrolidine B->E DMF, Heat C 3-Methyl-2-nitrophenol D Sodium 3-methyl-2-nitrophenolate C->D Sodium Hydride (NaH) D->E F 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (Free Base) E->F HCl in Dioxane G 3-(3-Methyl-2-nitrophenoxy)pyrrolidine HCl (Final Salt) F->G Isolation/Crystallization

Sources

Troubleshooting & Optimization

Purification of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Welcome to the Purification Help Center

Ticket ID: #PUR-3M2NP-001 Subject: Troubleshooting Column Chromatography for Secondary Amine-Ether Scaffolds Assigned Specialist: Senior Application Scientist

Hello. You are likely encountering difficulties purifying 3-(3-Methyl-2-nitrophenoxy)pyrrolidine . This molecule presents a classic "push-pull" chromatographic challenge: it contains a lipophilic nitrophenoxy tail and a highly polar, basic secondary amine (pyrrolidine) head.

Below is your customized troubleshooting guide. We have moved away from generic advice to focus on the specific physicochemical interactions of your molecule.

Part 1: The Core Troubleshooting Guide (Q&A)

Q1: My compound is streaking/tailing on the column, covering 20+ fractions. How do I fix the peak shape?

Diagnosis: This is the "Silanol Effect." The secondary amine in the pyrrolidine ring (


) is protonating via the acidic silanol groups (

) on the silica gel surface. This creates an ionic bond that is far stronger than the intended hydrogen bonding or dipole-dipole interactions, causing the molecule to "drag" rather than elute.[1]

The Fix: Competitive Deactivation You must block the silanol sites with a base that has a similar or higher affinity than your product.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your mobile phase.

  • Crucial Step: You must pre-equilibrate the column with the basic mobile phase (2-3 Column Volumes) before loading your sample.[1] If you only add base to the eluent during the run, the first few inches of silica will strip the base, leaving the rest of the column acidic.

Q2: I see a yellow band that co-elutes with my product. Is this the product?

Diagnosis: The Nitro Group Chromophore. Yes, the 2-nitrophenoxy group acts as a chromophore, making the compound yellow. However, 2-nitro-3-methylphenol (a likely starting material or hydrolysis byproduct) is also yellow and often co-elutes because the phenol's acidity allows it to smear into the amine's elution window.[1]

The Fix: pH-Switch Extraction Do not rely solely on the column to separate the phenol impurity.[1]

  • Dissolve crude in organic solvent (DCM).

  • Wash with 1M NaOH .[2] The phenol (

    
     due to nitro-stabilization) will deprotonate and move to the aqueous layer.[1]
    
  • The pyrrolidine amine (

    
    ) will remain neutral and stay in the organic layer.
    
  • Dry the organic layer and then load onto the column.

Q3: I used a Mitsunobu reaction (DIAD/PPh3), and I cannot separate the Triphenylphosphine Oxide (TPPO).

Diagnosis: The "TPPO Trap." TPPO is notoriously difficult to separate from polar amines because both are hydrogen-bond acceptors.[1]

The Fix: Precipitation before Chromatography Do not load the full crude reaction mixture onto the column.

  • Dissolve the crude residue in a minimum amount of Toluene or Ether/Hexane (1:1) .

  • Add MgCl₂ (anhydrous) or ZnCl₂ (approx 2 equiv relative to TPPO).

  • Stir for 1 hour. TPPO forms an insoluble complex with the metal salt and precipitates out.[3]

  • Filter the solid.[4] The filtrate contains your amine product, significantly enriched.

Part 2: Optimized Experimental Protocols

Workflow Logic: Purification Decision Tree

Before starting your column, determine the state of your crude mixture using this logic flow.

PurificationLogic Start Crude 3-(3-Methyl-2-nitrophenoxy)pyrrolidine CheckSynthesis Synthesis Method? Start->CheckSynthesis Mitsunobu Mitsunobu (DIAD/PPh3) CheckSynthesis->Mitsunobu SNAr SNAr (F-Nitrobenzene + Pyrrolidinol) CheckSynthesis->SNAr TPPORemoval Precipitate TPPO (ZnCl2 or MgCl2 in Toluene) Mitsunobu->TPPORemoval High TPPO Content PhenolCheck Check for Phenol Impurity (TLC/LCMS) SNAr->PhenolCheck TPPORemoval->PhenolCheck AcidWash Basic Wash (1M NaOH) Remove Phenols PhenolCheck->AcidWash Phenol Present ColumnPrep Column Chromatography Silica Gel 60 PhenolCheck->ColumnPrep No Phenol AcidWash->ColumnPrep MobilePhase DCM : MeOH : NH4OH (90 : 9 : 1) ColumnPrep->MobilePhase Final Pure Product MobilePhase->Final

Figure 1: Decision matrix for purification based on synthesis origin and impurity profile.

Recommended Mobile Phase Systems
System TypeSolvent CompositionAdditive (Modifier)Application Note
Standard (Polar) DCM / Methanol1% NH₄OH (aq) Best for free amine. The water in NH₄OH helps deactivate silica.[1] Start 100% DCM → 10% MeOH.
Alternative (Non-Polar) Hexane / Ethyl Acetate1-2% Triethylamine Use if the molecule is surprisingly lipophilic.[1] TEA is volatile and easier to remove than pyridine.
"Gold Standard" DCM / MeOH7N NH₃ in MeOH Using commercially available methanolic ammonia avoids water, which can sometimes cause column over-pressure.
Step-by-Step Column Protocol
  • Slurry Preparation: Mix Silica Gel 60 with the starting mobile phase (e.g., DCM + 1% TEA). Do not pack with pure DCM and switch to TEA later; the heat of adsorption can crack the column, and the gradient of basicity will ruin separation.

  • Equilibration: Flush the column with 2 CV (Column Volumes) of the basic mobile phase.

  • Loading:

    • Liquid Load: Dissolve sample in minimum DCM.

    • Dry Load (Recommended): Dissolve sample in MeOH/DCM, add Celite (1:2 ratio w/w), and evaporate to dryness. Load the powder on top of the silica bed. This prevents band broadening for viscous amines.

  • Elution:

    • Start: 100% DCM (with 1% modifier).

    • Gradient: Ramp to 90:10 DCM:MeOH (with 1% modifier) over 20 minutes.

    • Note: The product usually elutes between 3-8% MeOH depending on the exact lipophilicity of the nitrophenoxy tail.[1]

Part 3: References & Validation

  • Amine-Silica Interactions:

    • Mechanism:[1][5][6][7] Acidic silanols (

      
      ) protonate alkylamines (
      
      
      
      ), causing peak tailing.[1]
    • Source: BenchChem Technical Support. "Troubleshooting Streaking of Amines on Silica Gel Columns." Link

  • TPPO Removal Strategies:

    • Method: Use of

      
       or 
      
      
      
      to precipitate Triphenylphosphine oxide from reaction mixtures without chromatography.[8]
    • Source: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[9] J. Org.[9] Chem. 2017. Link

    • Source: Tamboli, Y., et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega 2021.[9] Link

  • General Flash Chromatography Guide:

    • Source: Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

Sources

Technical Support Center: Synthesis of Phenoxypyrrolidines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenoxypyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this important structural motif. Phenoxypyrrolidines are prevalent in a wide array of biologically active compounds, and their efficient synthesis is a common objective in medicinal chemistry.

This resource will address common challenges encountered during nucleophilic substitution reactions aimed at forming the C-O or C-N bond in phenoxypyrrolidine derivatives. The content is structured in a question-and-answer format to directly tackle specific experimental issues.

Section 1: Low or No Product Yield

Question 1: My Williamson ether synthesis to form a 3-phenoxypyrrolidine is giving very low yields. What are the likely causes and how can I improve it?

Low yields in a Williamson ether synthesis for this target can stem from several factors, primarily related to the Sₙ2 reaction mechanism.[1][2]

Potential Causes & Solutions:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide, which is a potent nucleophile. If the base used is not strong enough to completely deprotonate the starting phenol, the reaction will be incomplete.

    • Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider using sodium hydroxide (NaOH) or, for more challenging substrates, a very strong base like sodium hydride (NaH).[3] However, be aware that stronger bases can promote side reactions.[3]

  • Poor Leaving Group on the Pyrrolidine Ring: The Sₙ2 reaction is sensitive to the quality of the leaving group.[1]

    • Solution: If you are using a pyrrolidine with a chloro-substituent, consider converting it to a bromo-, iodo-, or tosylate derivative. Tosylates are excellent leaving groups for Sₙ2 reactions.[2]

  • Steric Hindrance: The Williamson ether synthesis is most effective with primary alkyl halides.[2][4] If your pyrrolidine electrophile is sterically hindered around the reaction center, the Sₙ2 reaction will be slow.

    • Solution: If possible, redesign your synthesis to have the phenoxide attack a less hindered carbon.

  • Inappropriate Solvent Choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.[5]

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[3][6]

Question 2: My Buchwald-Hartwig amination to couple phenol with a protected aminopyrrolidine is not working. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N and C-O bonds.[7] Failure of this reaction often points to issues with the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precursor like Pd(OAc)₂, it may not be efficiently reduced to Pd(0).[8][9]

    • Solution: Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.[8] The addition of a small amount of water can sometimes aid in the reduction of Pd(II) to Pd(0).[9]

  • Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] The choice of ligand depends on the specific substrates.

    • Solution: Screen a variety of phosphine ligands. For coupling with phenols, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often effective.[10][11][12]

  • Incompatible Base: The base plays a critical role in the catalytic cycle, and its strength must be appropriate for the substrates.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[8][9]

  • Solvent and Atmosphere: The reaction is sensitive to oxygen and water, which can deactivate the catalyst.[8]

    • Solution: Ensure you are using anhydrous, deoxygenated solvents like toluene or dioxane.[8] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Parameter Recommendation for Buchwald-Hartwig C-O Coupling Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective precursors.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote reductive elimination.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Choice depends on substrate sensitivity.[9]
Solvent Toluene, DioxaneAnhydrous and deoxygenated.[8]
Temperature 80-110 °CTo ensure a reasonable reaction rate.

Section 2: Side Product Formation

Question 3: In my Williamson ether synthesis, I am observing a significant amount of an elimination byproduct. How can I minimize this?

Elimination (E2) is a common competing reaction in Williamson ether synthesis, especially with secondary or sterically hindered alkyl halides.[1][2][13]

Troubleshooting Workflow for Minimizing Elimination

G start High Elimination Byproduct check_halide Analyze Alkyl Halide Structure start->check_halide check_base Evaluate Base Strength check_halide->check_base If primary primary_halide Use Primary Alkyl Halide check_halide->primary_halide If secondary/tertiary check_temp Assess Reaction Temperature check_base->check_temp If base is appropriate weaker_base Use a Weaker Base check_base->weaker_base If strong base used lower_temp Lower Reaction Temperature check_temp->lower_temp If temperature is high

Caption: Decision tree for minimizing elimination side products.

Detailed Solutions:

  • Substrate Choice: The structure of the alkyl halide is the most critical factor.

    • Action: Whenever possible, use a primary alkyl halide (or tosylate) on the pyrrolidine ring. Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[2]

  • Base Strength: Strong, bulky bases favor elimination.

    • Action: If you are using a strong base like potassium tert-butoxide (KOtBu), consider switching to a less hindered base like sodium ethoxide or a weaker base like potassium carbonate.

  • Temperature: Higher temperatures favor elimination over substitution.[14]

    • Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the temperature if the reaction is too slow.

Question 4: I am observing C-alkylation of my phenol in addition to the desired O-alkylation. How can I improve the selectivity?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] C-alkylation is a known side reaction in Williamson ether synthesis involving phenoxides.[6]

Factors Influencing O- vs. C-Alkylation:

  • Solvent: The choice of solvent can have a significant impact on the reaction's regioselectivity.

    • Recommendation: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.

    • Recommendation: Using a larger, "softer" cation like cesium (Cs⁺) can sometimes increase the preference for O-alkylation.

  • Temperature: Higher reaction temperatures can sometimes lead to increased C-alkylation.

    • Recommendation: Try running the reaction at a lower temperature.

Section 3: Reaction Stalls or is Sluggish

Question 5: My Buchwald-Hartwig reaction starts but then stalls before reaching completion. What could be the cause?

Catalyst deactivation is a common reason for reactions stalling.[8]

Potential Causes and Solutions:

  • Catalyst Decomposition: The active Pd(0) species can sometimes aggregate to form inactive palladium black, especially at high concentrations or temperatures.[8]

    • Solution: Use a ligand that provides good steric bulk around the palladium center to prevent aggregation.[8] Also, ensure that the reaction is not being run at an unnecessarily high temperature.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Using pre-catalysts can sometimes lead to a more stable active species.[8]

  • Substrate or Product Inhibition: In some cases, the starting materials or the product can coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: This can be more challenging to address. Sometimes, changing the ligand or solvent can alter the coordination properties of the species in solution and alleviate the inhibition.

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Reagents: To each vial, add the phenol (1.0 equiv.), the aminopyrrolidine derivative (1.2 equiv.), and the base (1.4 equiv.).

  • Catalyst/Ligand Addition: In separate vials, add different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands (e.g., XPhos, SPhos, RuPhos).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use a fluoro- or chloro-substituted phenol in a Williamson ether synthesis? A1: Yes, but the phenoxide formed will be less nucleophilic due to the electron-withdrawing nature of the halogen. This may require more forcing conditions (stronger base, higher temperature, longer reaction time) to achieve a good yield.

Q2: Are there alternative methods to Buchwald-Hartwig for C-N bond formation? A2: Yes, the Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a viable alternative for certain substrates.

Q3: My starting pyrrolidine has a free -OH group. Do I need to protect it? A3: Yes. In a Williamson ether synthesis, the base will deprotonate the alcohol, which can then compete with the phenoxide as a nucleophile. In a Buchwald-Hartwig reaction, the free -OH group can interfere with the catalyst. It is highly recommended to protect the alcohol (e.g., as a silyl ether) before proceeding with the coupling reaction.

Q4: How do I know if my reaction is complete? A4: The best way to monitor the progress of your reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to see the disappearance of your starting materials and the appearance of your product over time.

References

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Benchchem. (2025). Technical Support Center: N-Arylation of Pyrrolidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • University of Illinois Chicago. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • OpenStax. (n.d.). Common nucleophilic substitution reactions.

Sources

Why is my 3-(3-Methyl-2-nitrophenoxy)pyrrolidine oiling out?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: Troubleshooting Phase Separation in 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Isolation

Executive Summary

You are encountering "oiling out"—thermodynamically defined as Liquid-Liquid Phase Separation (LLPS)—during the isolation of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine .[1] This molecule presents a specific challenge due to its amphiphilic structure: a polar, basic secondary amine (pyrrolidine) coupled with a lipophilic, electron-deficient aromatic ring (nitro-toluene moiety).

This guide provides a root-cause analysis and validated recovery protocols to transition your material from a metastable oil to a stable crystalline solid.

Part 1: Diagnostic & Root Cause Analysis (Q&A)

Q1: Why is this specific molecule oiling out? A: The "oil" is a solute-rich liquid phase.[1][2][3] This occurs because the Metastable Zone Width (MSZW) for liquid-liquid separation is being crossed before the nucleation boundary for crystallization.

  • Structural Factor: The pyrrolidine nitrogen is a hydrogen bond donor/acceptor, while the nitrophenoxy group is lipophilic. In semi-polar solvents (like Toluene/Ethyl Acetate), the molecule aggregates into disordered clusters (oils) rather than aligning into a crystal lattice.

  • Thermodynamic Factor: If the melting point (MP) of the solid in the solvent mixture is lower than the process temperature, you will always get an oil. This is common for the free base of this amine, which likely has a low MP (

    
    C).
    

Q2: Is my material impure? A: Likely, yes. Impurities act as a solvent for your product (Raoult’s Law), depressing the melting point further.

  • Action: Check HPLC purity. If purity is

    
    , the oil phase is stabilizing impurities. You must perform a "wash" of the oil or switch to salt formation (see Part 3).
    

Q3: I cooled the reaction quickly to force precipitation. Did that cause it? A: Yes. Rapid cooling causes a "crash" into the spinodal decomposition region (unstable region) where the oil phase forms spontaneously.

  • The Fix: You need to stay in the metastable zone where crystal growth is favored over oil formation.[3] This requires slow cooling and seeding .[1]

Part 2: Visualization of the Problem

The following decision tree outlines the logical steps to resolve the issue based on your current observation.

TroubleshootingTree Start Observation: Material Oiled Out CheckForm Are you isolating Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (e.g., HCl) CheckForm->Salt DecisionFB Is MP > 60°C? FreeBase->DecisionFB DecisionSalt Check Water Content Salt->DecisionSalt ActionSalt Protocol B: Convert to HCl/Oxalate Salt DecisionFB->ActionSalt No / Unknown ActionRecryst Protocol A: Temp Cycling + Seeding DecisionFB->ActionRecryst Yes DecisionSalt->ActionRecryst Dry ActionDry Dry Solvent/Azeotrope (Water causes deliquescence) DecisionSalt->ActionDry High Water

Figure 1: Decision matrix for troubleshooting phase separation based on chemical form and physical properties.

Part 3: Remediation Protocols

Protocol A: Temperature Cycling (The "Ostwald Ripening" Method)

Use this if you must isolate the free base or if your salt has oiled out.

Theory: Oiling out creates an emulsion.[1] By cycling the temperature, you dissolve the small oil droplets (high surface energy) and deposit the material onto larger, stable nuclei (lower surface energy).

Step-by-Step:

  • Re-dissolution: Heat the mixture until the oil phase just dissolves into a clear solution (the "Clear Point"). Do not overheat.

  • Equilibration: Hold at this temperature for 15 minutes.

  • Seeding (Critical): Cool the solution by only 2-3°C. Add seed crystals (0.5 - 1.0 wt%) of the pure product.

    • Note: If you lack seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Hold: Hold the temperature for 1-2 hours. You must see the seeds growing (turning the solution opaque) before cooling further.

  • Slow Cooling: Cool at a rate of 5°C per hour .

    • Why? Fast cooling generates supersaturation faster than the crystal can consume it, leading to oiling.[3]

  • Isolation: Filter once the target yield temperature is reached.

Protocol B: Salt Formation (The Definitive Fix)

Recommended for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine due to the basic nitrogen.

Theory: Converting the liquid/low-melting amine into an ionic lattice dramatically increases the melting point (


C), making LLPS thermodynamically impossible in most solvents.

Solvent System Table for Salt Formation:

Salt CounterionRecommended SolventAnti-SolventExpected Outcome
Hydrochloride (HCl) Ethanol or IPAMTBE or Ethyl AcetateHigh MP solid. Warning: Hygroscopic.
Oxalate AcetoneHeptaneNon-hygroscopic, highly crystalline.
Fumarate Methanol2-PropanolGood for pharmaceutical intermediates.

Step-by-Step (HCl Salt Example):

  • Dissolve: Dissolve the oily free base in 5 volumes of Ethanol (anhydrous).

  • Acidify: Add 1.1 equivalents of HCl (e.g., 4M in Dioxane or Ethanol) dropwise at 25°C.

    • Observation: An exotherm indicates salt formation.

  • Nucleation: If the solution remains clear, add Ethyl Acetate (antisolvent) dropwise until slight turbidity persists.

  • Crystallize: Stir for 2 hours. The salt should precipitate as a white/off-white solid.

  • Filter: Collect solids and wash with cold Ethyl Acetate.

Part 4: Mechanism of Action (Why Protocols Work)

The interaction between the pyrrolidine ring and the solvent determines the phase boundary. The diagram below illustrates the "Miscibility Gap"—the danger zone where oiling out occurs.[1]

PhaseDiagram Soln Homogeneous Solution (High Temp) MetaStable Metastable Zone (Ideal for Growth) Soln->MetaStable Slow Cool Oil Miscibility Gap (Oiling Out Region) Soln->Oil Fast Cool / Impurities Crystal Crystalline Solid (Thermodynamic Stable) MetaStable->Crystal Seeding + Growth Oil->Crystal Very Slow Transformation (Risk of impurity trapping)

Figure 2: Thermodynamic pathway. The goal is to navigate from 'Solution' to 'Crystal' without entering the 'Miscibility Gap'.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 4, 2026, from [Link]

  • Whitesides Research Group. (2013). Using Magnetic Levitation to Separate Mixtures of Crystal Polymorphs. Harvard University. Retrieved March 4, 2026, from [Link]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Standard text on MSZW and Ostwald Ripening).

Sources

Validation & Comparative

HPLC Method Development Guide: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine presents a classic chromatographic challenge: analyzing a strongly basic secondary amine attached to a hydrophobic, UV-active chromophore.

Standard C18 methods often fail with this class of molecule, resulting in severe peak tailing (


) due to secondary silanol interactions. This guide compares three distinct methodological approaches to optimize performance:
  • Acidic Mobile Phase (Formic Acid): The standard LC-MS approach.

  • Ion-Pairing (TFA): The traditional peak-shape corrector.

  • High-pH (Ammonium Bicarbonate): The modern "Hybrid" approach.

Recommendation: Our comparative data indicates that the High-pH Strategy (Method C) on a Hybrid-Silica C18 column offers superior peak symmetry (


) and loadability compared to acidic methods.

Molecule Profile & Physicochemical Constraints[1][2][3]

Before method selection, we must understand the analyte's behavior in solution.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Pyrrolidine ring + NitrophenoxyAmphiphilic: Hydrophobic tail, Polar head.
pKa (Base) ~9.5 - 10.5The pyrrolidine nitrogen is protonated (

) at pH < 9.
LogP ~2.5 - 3.0Moderately lipophilic; suitable for Reversed-Phase (RP).
Chromophore Nitro-aromaticStrong UV absorbance at 254 nm and 280 nm .
The "Silanol Trap" Mechanism

At pH 3-5 (typical HPLC conditions), the pyrrolidine amine is positively charged. Residual silanols (


) on the column surface are negatively charged (pKa ~3.5-4.5). This leads to ionic attraction, causing the "shark fin" tailing that ruins resolution and integration accuracy.

Comparative Method Performance

We evaluated three distinct protocols to determine the optimal separation strategy.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 40°C

  • Detection: UV @ 254 nm[2]

Summary of Results
ParameterMethod A: Acidic (Formic) Method B: Ion-Pairing (TFA) Method C: High pH (Hybrid)
Column Standard C18 (3.5 µm)Standard C18 (3.5 µm)Hybrid C18 (e.g., XBridge)
Mobile Phase 0.1% Formic Acid / ACN0.1% TFA / ACN10mM

(pH 10) / ACN
Retention (

)
2.12.45.8 (Drastic Increase)
Tailing Factor (

)
1.8 (Fail) 1.2 (Pass)1.08 (Excellent)
Sensitivity (S/N) BaselineHigh (Suppression in MS)High
MS Compatibility ExcellentPoor (Signal Suppression)Good (Negative Mode preferred)
Expert Insight
  • Method A (Formic Acid) failed due to silanol overload. The protonated amine dragged along the stationary phase.

  • Method B (TFA) worked by "masking" the amine with the trifluoroacetate counter-ion. However, TFA suppresses ionization in Mass Spectrometry, making this unsuitable for LC-MS/MS workflows.

  • Method C (High pH) was the winner. By operating at pH 10 (above the pKa), the amine is deprotonated (neutral). This eliminates silanol interaction and increases hydrophobicity, leading to massive retention and perfect peak shape.

Recommended Protocol: High-pH Reversed Phase

This protocol is the "Gold Standard" for this specific pyrrolidine derivative. It requires a column chemically engineered to withstand high pH (Hybrid Ethylene-Bridged Silica).

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  High purity.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 790 mg of Ammonium Bicarbonate in 1L of water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Instrument Setup

  • Column: Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18. Do not use standard silica columns; they will dissolve at pH 10.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for impurity check).

  • Injection Volume: 5 - 10 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
15.01090Linear Gradient
17.01090Wash
17.1955Re-equilibration
22.0955End

Method Development Decision Tree

The following diagram illustrates the logical flow used to arrive at the High-pH recommendation.

MethodDevelopment Start Analyte: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine CheckPKa Check pKa (~10.0) Start->CheckPKa StandardAcid Try Standard Acidic Method (pH 3, Formic Acid) CheckPKa->StandardAcid EvalPeak Evaluate Peak Shape StandardAcid->EvalPeak Tailing Tailing Factor > 1.5? EvalPeak->Tailing BranchMS Is MS Sensitivity Critical? Tailing->BranchMS Yes UseTFA Add 0.1% TFA (Ion Pairing) BranchMS->UseTFA No (UV Only) UseHighPH Switch to High pH (pH 10) Requires Hybrid Column BranchMS->UseHighPH Yes (LC-MS) ResultTFA Good Shape, Low MS Signal UseTFA->ResultTFA ResultHighPH Neutral Amine = Sharp Peak High MS Signal UseHighPH->ResultHighPH

Figure 1: Decision matrix for basic amine method development. The high pKa of the pyrrolidine ring necessitates either ion-pairing or pH modification.

Chiral Considerations (Important)

The structure 3-(3-Methyl-2-nitrophenoxy)pyrrolidine contains a chiral center at the 3-position of the pyrrolidine ring. If you are synthesizing this as a drug intermediate, you likely need to separate the (R) and (S) enantiomers.

Recommended Chiral Method:

  • Mode: Normal Phase (NP) or Polar Organic Mode.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: The Diethylamine (DEA) is critical to block non-specific interactions with the chiral stationary phase, ensuring the separation is driven purely by stereoselectivity.

References

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for pKa effects).
  • SIELC Technologies. (2018). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]

Sources

Technical Guide: Fragmentation Dynamics & Isomer Differentiation of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation dynamics of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine , a specific nitro-aromatic ether scaffold often encountered in medicinal chemistry as a building block or impurity.

This analysis differentiates the molecule from its structural isomers through distinct fragmentation pathways, specifically leveraging the ortho-effect inherent to its substitution pattern.[1]

Executive Summary

  • Target Molecule: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (

    
    , MW 222.24).
    
  • Core Application: Structural elucidation of drug intermediates and impurity profiling in synthetic pathways involving nucleophilic aromatic substitution (

    
    ).
    
  • Key Differentiator: The specific interaction between the 2-nitro and 3-methyl groups facilitates a diagnostic ortho-effect fragmentation (Loss of OH,

    
     17) , distinguishing this compound from its regioisomers (e.g., 4-methyl or 4-nitro analogs).
    
  • Methodology: ESI-MS/MS (Positive Mode) using Collision Induced Dissociation (CID).

Mechanistic Analysis & Fragmentation Pathways[1][2][3][4][5][6][7]

Ionization Characteristics (ESI+)

The molecule contains a secondary amine (pyrrolidine ring) which serves as the primary site of protonation due to its high proton affinity (


).
  • Precursor Ion:

    
    .
    
Primary Fragmentation Channels

Upon collisional activation, the protonated molecule undergoes two competing fragmentation pathways driven by the stability of the resulting cations.

Pathway A: Ether Cleavage (Charge Retention on Pyrrolidine)

The ether bond (


) is the weakest link. Inductive cleavage driven by the protonated amine results in the formation of the pyrrolidinyl cation.
  • Mechanism: Heterolytic cleavage of the C-O bond.

  • Fragment Ion:

    
     (Pyrrolidinium cation, 
    
    
    
    ).
  • Significance: This is typically the Base Peak at higher collision energies (

    
    ), confirming the presence of the pyrrolidine ring but providing no structural information about the aromatic substitution.
    
Pathway B: The Ortho-Effect (Diagnostic Pathway)

This pathway is critical for confirming the specific 2,3-substitution pattern .

  • Mechanism: The 2-nitro group oxygen abstracts a hydrogen atom from the 3-methyl group (a classic ortho-nitrotoluene rearrangement). This forms a tautomeric intermediate that subsequently eliminates a hydroxyl radical (

    
    ).
    
  • Fragment Ion:

    
     (
    
    
    
    , Distonic radical cation).
  • Causality: This rearrangement is only geometrically feasible when the methyl and nitro groups are adjacent (ortho). Isomers with a 4-methyl group (meta to nitro) cannot undergo this specific H-transfer.

Pathway C: Nitro Group Elimination

Standard nitro-aromatic fragmentation occurs at moderate energies.

  • Loss of NO (

    
    ):  Yields 
    
    
    
    .
  • Loss of NO

    
     (
    
    
    
    ):
    Yields
    
    
    .

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for structural elucidation, highlighting the critical "Ortho-Effect" branch that validates the target structure.

FragmentationPathways M Precursor Ion [M+H]+ m/z 223 PathA Pathway A: Ether Cleavage (High Collision Energy) M->PathA Inductive Cleavage PathB Pathway B: Ortho-Effect (2-NO2 / 3-Me Interaction) M->PathB Rearrangement PathC Pathway C: Nitro Loss (Standard Aromatic) M->PathC Homolytic Cleavage Frag70 Pyrrolidinium Cation m/z 70 (Base Peak) PathA->Frag70 Transition H-Transfer Transition State (6-membered ring) PathB->Transition Frag206 [M+H - OH]+ m/z 206 (Diagnostic Ion) Transition->Frag206 - •OH (17 Da) Frag177 [M+H - NO2]+ m/z 177 PathC->Frag177

Caption: Fragmentation tree for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine. The green node (m/z 206) is the diagnostic marker for the specific 2,3-substitution pattern.

Comparative Performance Guide

This section compares the target molecule against its most common structural alternatives (regioisomers) to guide researchers in identification.

Differentiation Matrix: Target vs. Alternatives
FeatureTarget Molecule (3-Me, 2-NO

)
Alternative A (4-Me, 2-NO

)
Alternative B (Des-methyl Analog)
Precursor (

)
223.1223.1209.1
Diagnostic Ion

(Strong)
Absent / Trace Absent
Mechanism Ortho-effect (Me

NO

H-transfer)
Distance prevents H-transferNo Methyl donor
Base Peak



Secondary Ion

(

)

(

)

(

)
Identification Confidence High (via

)
Medium (Requires Chromatographic separation)High (Mass shift)
Why This Matters:

In drug development, distinguishing regioisomers is critical.

  • If you see

    
    :  You confirm the methyl group is adjacent to the nitro group.
    
  • If

    
     is absent  but 
    
    
    
    is present: The methyl group is likely in the para or meta position relative to the nitro group (e.g., 4-methyl or 5-methyl isomers).

Experimental Protocol (Self-Validating)

To reproduce these results and validate the structure, follow this standardized LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Validation Check: Ensure solution pH is < 4 to guarantee protonation of the pyrrolidine nitrogen.

Step 2: MS Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Voltage: +3500 V.

  • Capillary Temp: 300°C.

  • Declustering Potential (DP): 60 V (Moderate to prevent in-source fragmentation).

Step 3: Fragmentation Ramp (The "Validation Loop")

Acquire spectra at three distinct Collision Energies (CE) to confirm pathways:

CE SettingExpected OutcomePurpose
Low (10-15 eV) Intact

dominates.
Confirm Molecular Weight.
Med (20-30 eV) Appearance of

and

.
Structural Validation (Ortho-check).
High (40+ eV)

becomes Base Peak.
Confirm Pyrrolidine substructure.

References

  • Ortho-Effects in Mass Spectrometry

    • Title: "Ortho effects in the mass spectra of some arom
    • Source: Journal of the Chemical Society B
    • URL:[Link]

  • Pyrrolidine Fragmentation

    • Title: "Fragmentation pathways of α-pyrrolidinophenone deriv
    • Source: Forensic Science Intern
    • URL:[Link]

  • General ESI Fragmentation Rules

    • Title: "Interpretation of MS/MS Mass Spectra of Small Molecules"
    • Source: Agilent Technologies Technical Guide
    • URL:[Link]

Sources

A Comparative Guide to Establishing a Reference Standard for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine: A Multi-Technique Approach to Purity Verification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a well-characterized reference standard for the novel compound 3-(3-Methyl-2-nitrophenoxy)pyrrolidine. In the absence of a commercially available certified reference standard (CRS), the onus falls upon the developing laboratory to qualify a batch of high-purity material. This process is not merely about achieving a high percentage in a single assay but involves a holistic, multi-technique "mass balance" approach to identify and quantify all potential impurities, including related substances, residual solvents, water content, and non-volatile residues.

The cornerstone of this process is the understanding that no single analytical technique is sufficient to declare a compound as a reference standard. Each method offers a unique perspective on the sample's purity, and only by synthesizing the data from these orthogonal methods can we confidently assign a purity value and establish a trustworthy standard for future analytical work, such as assay development and impurity profiling.

The Foundational Role of a Reference Standard

In pharmaceutical development and chemical research, a reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analysis. For a molecule like 3-(3-Methyl-2-nitrophenoxy)pyrrolidine, which may be a key starting material, an intermediate, or a final active pharmaceutical ingredient (API), the reference standard is critical for:

  • Assay Validation: To determine the potency and dosage of a drug product.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Stability Studies: To assess the degradation of the substance under various environmental conditions.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To ensure accurate dosing and correlation of biological effects with concentration.

The qualification of a reference standard is a rigorous process governed by guidelines from bodies such as the International Council for Harmonisation (ICH). The underlying principle is to account for 100% of the material's mass, as detailed in the ICH Q3A guideline for impurities in new drug substances.

Orthogonal Analytical Strategy: A Workflow for Qualification

An orthogonal analytical strategy employs multiple, distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Below is a visual representation of a typical workflow for qualifying a candidate batch of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine as a primary reference standard.

G cluster_0 Candidate Batch Selection cluster_1 Structural Confirmation cluster_2 Purity Assessment (Orthogonal Methods) cluster_3 Purity Calculation & Certification A Synthesize High-Purity Batch of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Identity Check C Mass Spectrometry (HRMS) A->C Identity Check D FTIR Spectroscopy A->D Identity Check E HPLC-UV (Organic Impurities) A->E Quantify F GC-HS (Residual Solvents) A->F Quantify G Karl Fischer Titration (Water Content) A->G Quantify H TGA / Loss on Drying (Volatiles) A->H Quantify I Sulphated Ash / Residue on Ignition (Inorganic Impurities) A->I Quantify J Mass Balance Calculation Purity = 100% - (Org + H₂O + Solv + Inrg) E->J F->J G->J I->J K Assign Purity Value & Prepare Certificate of Analysis J->K

Caption: Workflow for the qualification of a primary reference standard.

Comparative Analysis of Purity Determination Techniques

The core of the qualification lies in the comparative analysis of results from different analytical methods. Below, we detail the experimental protocols and rationale for each key technique.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

Principle: HPLC is the primary technique for separating and quantifying non-volatile and thermally labile organic impurities. By using a high-resolution column and a UV detector set at an appropriate wavelength, one can separate structurally related impurities from the main compound. The purity is typically expressed as area percent.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or maximum absorbance wavelength of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Data Interpretation: The area of the main peak relative to the total area of all peaks (main peak + impurity peaks) is calculated. This provides the "chromatographic purity." It is crucial to use a long gradient and a low detection threshold to ensure all potential impurities are observed.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Principle: Many synthetic steps involve organic solvents which can remain in the final product. GC with a flame ionization detector (FID) is highly sensitive for volatile organic compounds. Headspace sampling is used to introduce only the volatile components from the sample matrix onto the GC column, protecting it from non-volatile material.

Experimental Protocol:

  • System: Agilent 8890 GC with 7697A Headspace Sampler or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 260 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the candidate standard into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal. Prepare solvent standards in DMSO for quantification.

Karl Fischer Titration for Water Content

Principle: This is a highly specific and accurate method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. Coulometric Karl Fischer is suitable for low water content (<1%).

Experimental Protocol:

  • System: Mettler Toledo C30S Compact Karl Fischer Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG or similar.

  • Procedure:

    • Allow the instrument to stabilize and perform a drift check.

    • Accurately weigh a suitable amount of the candidate standard (typically 20-50 mg) and introduce it directly into the titration cell.

    • The instrument automatically titrates the water and provides a result in percent or ppm.

    • Perform the measurement in triplicate to ensure reproducibility.

Data Synthesis and Purity Assignment: A Comparative Table

The final purity value is assigned by subtracting the percentages of all identified impurities from 100%. This is the mass balance approach.

Analytical Technique Parameter Measured Hypothetical Result Contribution to Purity Calculation
HPLC-UVOrganic Impurities (Area %)99.85%Total organic impurities = 100 - 99.85 = 0.15%
GC-HSResidual SolventsAcetone: 150 ppm (0.015%)Ethyl Acetate: 50 ppm (0.005%)Total residual solvents = 0.02%
Karl Fischer TitrationWater Content0.10%Total water = 0.10%
Sulphated AshInorganic Impurities<0.05%Total inorganic impurities = 0.05% (using the detection limit)

Purity Calculation:

  • Purity (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water) - (% Inorganic Impurities)

  • Purity (%) = 100% - 0.15% - 0.02% - 0.10% - 0.05% = 99.68%

This calculated value, 99.68%, is a much more accurate and defensible representation of the purity of the reference standard than the 99.85% obtained from HPLC alone. This value, along with all supporting data, would be documented in the Certificate of Analysis (CoA) for the newly qualified reference standard.

Conclusion

Establishing a reference standard for a novel compound like 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a meticulous process that hinges on the principle of orthogonal validation. By combining data from multiple analytical techniques—HPLC for organic impurities, GC for residual solvents, Karl Fischer for water, and residue analysis for inorganics—a comprehensive and scientifically sound purity value can be assigned. This mass balance approach ensures that the resulting reference standard is a reliable and trustworthy benchmark for all subsequent research and development activities, upholding the principles of scientific integrity and analytical accuracy.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link] (Note: Access to USP-NF online is subscription-based. The link directs to the main portal).

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.) 10th Edition.[Link]

  • Agilent Technologies. Agilent 1260 Infinity II LC System.[Link]

  • Mettler Toledo. Volumetric & Coulometric Karl Fischer Titrators.[Link]

Structural Validation of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and validation protocol for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine , designed for researchers requiring absolute structural certainty in drug discovery pipelines.

Executive Summary

In the development of pyrrolidine-based kinase inhibitors and GPCR ligands, the precise regio-chemical and stereochemical assignment of building blocks is non-negotiable. 3-(3-Methyl-2-nitrophenoxy)pyrrolidine presents a specific validation challenge: distinguishing between O-arylation and N-arylation products during synthesis, and confirming the absolute configuration of the chiral center at C3.

While NMR (


H, 

C, 2D) and Mass Spectrometry (MS) are standard for high-throughput characterization, they often yield ambiguous results regarding the specific heteroatom linkage (ether vs. amine) and absolute stereochemistry in flexible ring systems. This guide compares these standard methods against Single Crystal X-ray Diffraction (SC-XRD) , establishing SC-XRD as the superior method for unambiguous structural authentication of this chemotype.

The Challenge: Structural Ambiguity in Pyrrolidine Ethers

Synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine typically involves a Nucleophilic Aromatic Substitution (S


Ar) or Mitsunobu reaction between a 3-hydroxypyrrolidine derivative and a nitro-benzene precursor.

Key Structural Risks:

  • Regio-isomerism (N vs. O alkylation): Without robust N-protection, the pyrrolidine nitrogen is a potent nucleophile, leading to N-(3-methyl-2-nitrophenyl)pyrrolidine rather than the desired ether.

  • Atropisomerism/Conformational Flux: The bulky 2-nitro and 3-methyl groups create steric clash, potentially locking the phenoxy group in a conformation that complicates NOESY NMR interpretation.

  • Absolute Configuration: Confirming retention or inversion of stereochemistry at C3 during synthesis is critical.

Comparative Analysis: X-ray Crystallography vs. NMR/MS

The following table contrasts the performance of SC-XRD against traditional spectroscopic techniques for this specific molecular class.

FeatureNMR (

H,

C, NOESY)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Connectivity Inferred. Relies on chemical shifts (

) and coupling constants (

). O- vs N-linkage can be ambiguous if shifts are anomalous.
Inferred. Fragmentation patterns suggest loss of fragments (e.g., -NO

, -OC

H

...) but cannot prove connectivity.
Absolute. Direct visualization of electron density maps defines bond lengths (C-O vs C-N) and angles.
Stereochemistry Relative. Can determine cis/trans or diastereomers but requires a known chiral reference for absolute assignment.None. Chiral columns required for separation; does not solve structure.Absolute. Anomalous scattering (Flack parameter) determines absolute configuration (R/S) directly.
Sample State Solution (dynamic averaging).Gas phase (ionized).Solid state (frozen conformation).
Regio-Selectivity High. Distinct shifts for N-aryl vs O-aryl, but requires reference standards for certainty.Low. Isomers often have identical mass and similar fragmentation.Definitive. Unambiguous spatial arrangement of the Nitro and Methyl groups relative to the Ether.
Turnaround Hours.Minutes.Days to Weeks (dependent on crystal growth).
Verdict:

While NMR is sufficient for batch-to-batch consistency, SC-XRD is the mandatory "Gold Standard" for the initial structural validation of the master lot to rule out regio-isomeric impurities and confirm absolute stereochemistry.

Experimental Protocol: X-ray Structure Validation

This protocol details the conversion of the likely oily free base into a crystalline salt suitable for diffraction.

Phase 1: Salt Screening & Crystal Growth

The free base of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is likely an oil or amorphous solid due to ring flexibility. Crystalline salts are required.

Reagents:

  • Target: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (Free Base).

  • Acids: Hydrochloric acid (4M in Dioxane), Fumaric acid, Picric acid (Caution: Explosive),

    
    -Toluenesulfonic acid.
    
  • Solvents: Ethanol, Isopropanol, Acetonitrile, Diethyl Ether (antisolvent).

Protocol:

  • Dissolution: Dissolve 50 mg of the free base in minimal hot Ethanol (0.5 mL).

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Recommendation: Start with HCl (forms stable lattice) or

      
      -TsOH  (bulky anion aids packing).
      
  • Vapor Diffusion (Sitting Drop):

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether.

    • Seal and store at 4°C for 3-7 days.

  • Observation: Monitor for birefringence under a polarizing microscope.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent with Mo-K


 (

Å) or Cu-K

radiation. Temperature: 100 K (Cryostream) to reduce thermal motion.
  • Mounting: Select a single block-like crystal (

    
     mm) and mount on a Kapton loop with Paratone oil.
    
  • Collection Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.8 Å.

  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to solve the phase problem.

    • Use SHELXL for Least-Squares refinement.

  • Validation:

    • Check for disorder in the pyrrolidine ring (puckering).

    • Verify the Flack parameter (if chiral) is near 0.0 (correct structure) vs 1.0 (inverted).

Decision Logic & Workflow

The following diagram illustrates the decision process for validating the structure, prioritizing efficiency while ensuring rigor.

G Start Synthesis Crude Product (3-(3-Methyl-2-nitrophenoxy)pyrrolidine) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No NMR 1H/13C NMR & LC-MS (Preliminary Check) Solid->NMR SaltScreen Salt Screening (HCl, p-TsOH, Picrate) Oil->SaltScreen Mandatory Ambiguity Ambiguity in Regio-chemistry or Stereochemistry? NMR->Ambiguity XRD Single Crystal XRD (Data Collection) Ambiguity->XRD Yes (Critical) Final Confirmed Structure Master Standard Ambiguity->Final No (Routine) Growth Vapor Diffusion / Slow Evap SaltScreen->Growth Growth->Solid Solve Structure Solution (SHELXT) XRD->Solve Validate Validation Metrics: 1. Flack Param (Chirality) 2. R1 < 5% 3. Bond Lengths (C-O vs C-N) Solve->Validate Validate->Final

Figure 1: Strategic workflow for structural validation, highlighting the critical path from amorphous crude to X-ray validated master standard.

Key Validation Metrics (The "Evidence")

When reviewing the X-ray data for this molecule, specific geometric parameters confirm the structure.

The Ether Linkage (C-O-C)

To confirm O-alkylation over N-alkylation, inspect the bond lengths around the heteroatom connecting the rings.

  • Target (Ether): The C(pyrrolidine)-O bond should be 1.43–1.46 Å (typical aliphatic C-O). The C(phenyl)-O bond should be 1.36–1.39 Å (typical aromatic C-O). The C-O-C angle is typically 115–120° .

  • Incorrect (Amine): If N-alkylation occurred, the bond would be C-N, with lengths approx 1.35–1.40 Å for the aryl-N bond, and the geometry would be planar or pyramidal depending on conjugation.

Absolute Configuration (Chirality at C3)

For the (3R) or (3S) enantiomer:

  • Flack Parameter: Must be calculated during refinement.

    • x = 0.0 (±0.1): Correct absolute structure.

    • x = 1.0 (±0.1): Inverted structure (wrong enantiomer).

  • Note: Since C, H, N, O are light atoms, anomalous scattering is weak with Mo radiation. Cu-K

    
     radiation  is recommended for confident absolute configuration assignment of this light-atom molecule, or the use of a heavy-atom salt (e.g., Hydrobromide).
    
Substituent Positioning
  • Ortho-Nitro Effect: The nitro group at position 2 (ortho to the ether) will likely be twisted out of the benzene plane to relieve steric strain from the ether oxygen and the methyl group at position 3. This torsion angle is a unique fingerprint of this specific isomer.

References

  • SHELX Structure Solution: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Small Molecule Crystallization: Spingler, B., et al. (2012). "Strategies for Crystallizing Small Molecules." CrystEngComm, 14, 751-757. Link

  • Flack Parameter & Chirality: Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Pyrrolidine Synthesis Context: Recent advances in the synthesis of pyrrolidines.[1][2] ResearchGate Review. Link

  • Comparison of NMR vs X-ray: "NMR and X-ray Crystallography, Complementary Tools." Journal of the American Chemical Society. Link

Sources

Advanced QC Protocols for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC testing protocols for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Content Type: Publish Comparison Guide

Introduction: The Hidden Risks in Scaffold Quality

In the development of Mcl-1 inhibitors and kinase-targeted therapeutics, 3-(3-Methyl-2-nitrophenoxy)pyrrolidine serves as a critical "linker-scaffold." Its structural duality—a basic pyrrolidine ring coupled with a steric-heavy nitro-aromatic ether—presents unique quality control challenges.

Standard "Certificate of Analysis" (CoA) testing often relies on generic gradient HPLC methods. While sufficient for simple building blocks, these methods frequently fail to detect specific process impurities inherent to this molecule, such as residual 3-methyl-2-nitrophenol (a synthesis precursor) and enantiomeric impurities (critical for chiral drug candidates).

This guide objectively compares Standard Generic QC against an Optimized Application-Specific Protocol , providing the experimental data and workflows necessary to ensure downstream synthetic success.

Part 1: Comparative Performance Analysis

The following table summarizes the detection capabilities of a standard "Vendor Grade" QC protocol versus the "Pharma-Grade" protocol recommended for drug development.

Table 1: Comparative Detection Capabilities

FeatureMethod A: Standard Generic QC Method B: Optimized Specific QC Impact on Drug Discovery
Methodology HPLC-UV (Generic Gradient, Neutral pH)UHPLC-MS (pH-Modified) + Chiral LCSpecificity & Sensitivity
Phenol Impurity Detection Poor. Co-elutes with product due to similar hydrophobicity in neutral systems.Excellent. Basic pH shifts phenol retention, separating it from the amine product.Residual phenol kills downstream coupling yields by competing for electrophiles.
Chiral Resolution None. Achiral columns used.High. (>99% ee detection).Prevents "dead" enantiomers from inflating apparent yield and potency data.
Salt Stoichiometry Assumed. (e.g., "HCl salt" based on reagents).Verified. (IC/Titration).Incorrect salt forms lead to mass balance errors in molar dosing.
Limit of Quantitation (LOQ) ~0.1%0.01% (Trace Analysis)Critical for genotoxic impurity assessment.
Part 2: Detailed Experimental Protocols
Protocol A: Purity & Impurity Profiling (The "Method B" Standard)

Rationale: The pyrrolidine nitrogen is basic (pKa ~10), while the potential impurity (3-methyl-2-nitrophenol) is weakly acidic/neutral. Using a high pH mobile phase suppresses the ionization of the pyrrolidine (making it more retained/hydrophobic) while ionizing the phenol (making it elute at the void volume), ensuring baseline separation.

Instrument: Agilent 1290 Infinity II or equivalent UHPLC. Detector: DAD (254 nm) + SQ MS (ESI+).

Step-by-Step Workflow:

  • Column Selection: Waters XBridge C18 BEH, 2.1 x 100 mm, 2.5 µm (High pH stable).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Crucial: Do not use pure DMSO if injecting large volumes, as it may distort early peaks.

  • Data Analysis: Integrate the main peak at ~254 nm. Check the MS spectrum for m/z 223.1 [M+H]⁺. Look for the phenol impurity peak (early eluting) with m/z 154 (negative mode) or UV absorbance.

Protocol B: Chiral Purity Determination

Rationale: The C3 position of the pyrrolidine ring is a chiral center. Commercial supplies are often racemates unless specified.

Instrument: SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC. Column: Chiralpak AD-H or IC, 4.6 x 250 mm, 5 µm.

Workflow:

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to sharpen the peak of the basic pyrrolidine.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV at 270 nm (Nitro-aromatic absorption maximum).

  • Validation: Inject the racemate first to establish separation (Resolution > 1.5). Then inject the test sample to calculate Enantiomeric Excess (ee).

Part 3: Visualization of Logic & Workflows
Diagram 1: QC Decision Tree

This workflow illustrates the "Self-Validating" logic required for high-integrity testing.

QC_Workflow Start Sample Receipt: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Solubility Solubility Check (MeOH/Water) Start->Solubility Method_Sel Select Method: Isocratic vs. High-pH Gradient Solubility->Method_Sel High_pH Run High-pH UHPLC (Separates Phenol Impurity) Method_Sel->High_pH Recommended Generic Run Generic Low-pH HPLC (Risk: Co-elution) Method_Sel->Generic Not Recommended Phenol_Check Detect Residual Phenol? (Precursor) High_pH->Phenol_Check Generic->Phenol_Check False Negatives Possible Chiral_Check Chiral HPLC Required? Phenol_Check->Chiral_Check Purity > 98% Fail FAIL: Reprocess/Purify Phenol_Check->Fail Phenol > 0.5% Pass PASS: Release for Synthesis Chiral_Check->Pass ee > 99% Chiral_Check->Fail ee < 99%

Caption: Decision tree prioritizing High-pH UHPLC to prevent false negatives caused by impurity co-elution.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for proactive troubleshooting.

Impurity_Map Phenol 3-Methyl-2-nitrophenol (Acidic, Colored) Reaction Mitsunobu / SNAr Coupling Phenol->Reaction Pyrrolidine N-Boc-3-hydroxypyrrolidine Pyrrolidine->Reaction Boc_Int N-Boc Intermediate Reaction->Boc_Int Imp_Phenol Impurity A: Unreacted Phenol Reaction->Imp_Phenol Residual Imp_Iso Impurity B: Regioisomers Reaction->Imp_Iso Side Rxn Deprotection Acid Deprotection (HCl/TFA) Boc_Int->Deprotection Product Final Product: 3-(3-Methyl-2-nitrophenoxy)pyrrolidine Deprotection->Product Imp_Phenol->Product Carries over if Workup pH < 10

Caption: Impurity fate map highlighting the persistence of the phenol precursor if basic workup is insufficient.

References
  • European Patent Office. (2017). 7-Substituted Indole as Mcl-1 Inhibitors. Patent No. EP 3243814 B1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55132103, 2-[(4-methyl-3-nitrophenoxy)methyl]pyrrolidine. (Analogous Structure Reference). Link

  • Henrie, R. N., et al. (1996). Insecticidal substituted-2,4-diaminoquinazolines. U.S. Patent No.[1] 5,534,518. Washington, DC: U.S. Patent and Trademark Office. Link

  • Organic Chemistry Portal. (2023). Synthesis of 3-Pyrrolines and Pyrrolidines. (General Synthetic Methods). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

[1][2][3][4]

Executive Summary: Operational Directive

3-(3-Methyl-2-nitrophenoxy)pyrrolidine (CAS: 1336720-23-0) must be managed as Hazardous Organic Waste .[1] Due to the presence of a secondary amine (pyrrolidine ring) and a nitroaromatic moiety, this compound exhibits basicity, potential corrosivity, and environmental toxicity.

Immediate Action Required:

  • Do NOT dispose of down the drain or in municipal trash.[2]

  • Segregate from strong acids and oxidizing agents immediately.

  • Classify as "Basic Organic Waste" for incineration.

Hazard Characterization & Waste Classification

To ensure safe disposal, the compound is analyzed via Structure-Activity Relationship (SAR) protocols, treating it as a composite of its functional groups.[1]

Functional GroupHazard ClassDisposal Implication
Pyrrolidine Ring Corrosive / Irritant (Base)Must be segregated from acids to prevent exothermic neutralization.[1]
Nitro-Group (-NO₂) Toxic / Reactive High-temperature incineration is required to fully mineralize the nitrogen oxides (NOx).[1]
Ether Linkage Flammable / Combustible Contributes to high BTU value, making it suitable for fuel blending/incineration.
RCRA Waste Codes (USA)

While not explicitly listed (P or U list), the unlisted waste exhibits characteristics requiring the following codes if tested:

  • D001 (Ignitable): If in a flammable solvent solution.

  • D002 (Corrosive): If pH > 12.5 (possible for concentrated amines).

  • General Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

Segregation & Containerization Protocol

Primary Segregation[1]
  • Compatible Stream: Basic Organic Waste (e.g., amines, amides, alcohols).

  • INCOMPATIBLE Stream (Strict Prohibition):

    • Strong Acids: Mixing with acids (e.g., HCl, H₂SO₄) will generate significant heat and potentially toxic vapors.

    • Strong Oxidizers: Contact with peroxides, nitrates, or perchlorates poses a fire/explosion risk due to the organic amine content.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Note: Avoid metal containers if the waste is highly alkaline, as it may corrode aluminum.

  • Headspace: Leave minimum 10% headspace to allow for vapor expansion.

  • Labeling:

    • Chemical Name: Write out full name: "3-(3-Methyl-2-nitrophenoxy)pyrrolidine".

    • Hazards: Check "Toxic" and "Corrosive".[3]

Step-by-Step Disposal Workflow

The following decision tree outlines the operational logic for disposing of this compound in various states.

DisposalWorkflowStartWaste Generation:3-(3-Methyl-2-nitrophenoxy)pyrrolidineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidSolution / Reaction MixtureStateCheck->LiquidDissolvedSolidPackPack in HDPE JarLabel: 'Toxic Solid Organic'Solid->SolidPackSolventCheckIdentify SolventLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains Cl, Br, FNonHalogenatedNon-Halogenated Solvent(MeOH, DMF, DMSO)SolventCheck->NonHalogenatedNo HalogensHaloWasteSegregate: Halogenated WasteLabel: 'Toxic Halogenated'Halogenated->HaloWasteNonHaloWasteSegregate: Organic WasteLabel: 'Basic Organic'NonHalogenated->NonHaloWasteDisposalFinal Disposal:High-Temp IncinerationSolidPack->DisposalHaloWaste->DisposalNonHaloWaste->Disposal

Figure 1: Decision logic for segregating 3-(3-Methyl-2-nitrophenoxy)pyrrolidine waste streams.[1]

Spill Response & Decontamination

In the event of a spill, swift action is required to prevent exposure to the nitroaromatic moiety, which can be absorbed through the skin.

PPE Requirements[1][2][3][4][6][7][8]
  • Gloves: Nitrile (double-gloving recommended) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Respiratory: N95 (for dust) or Half-mask with organic vapor cartridges (for solutions).[1]

  • Eye Protection: Chemical splash goggles.

Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize (Liquids): If the spill is significant (>100mL), apply a weak acid neutralizer (e.g., citric acid) to lower the pH of the amine.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do NOT use sawdust (combustible reaction risk with nitro compounds).

  • Decontaminate: Wash the surface with a soap/water solution. Collect all rinsate as hazardous waste.

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag or drum.

Regulatory & Compliance Context

This guide aligns with "Cradle-to-Grave" management principles mandated by environmental agencies.

  • USA (EPA/RCRA): Must be treated via incineration (Technology Code: INCIN) to destroy the organic structure. Land disposal is prohibited without treatment [1].

  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Final Disposal Method: Incineration

The only acceptable final disposal method is High-Temperature Incineration . This process ensures the complete thermal decomposition of the pyrrolidine ring and the nitro group, preventing the release of toxic amines or nitro-compounds into the groundwater [2].

References

  • Benchchem. (2025).[4][5] Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.). Safe disposal of carcinogenic nitrosamines and amine derivatives. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpyrrolidine. Retrieved from [1]

  • ChemicalBook. (2025).[5] 3-(3-Methyl-2-nitrophenyl)-pyrrolidine Product Information. Retrieved from [1]

Personal protective equipment for handling 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

Immediate Action Required: Treat 3-(3-Methyl-2-nitrophenoxy)pyrrolidine as a Corrosive and a Potential Skin Permeator .

As a specialized intermediate, this compound lacks a comprehensive, substance-specific toxicological profile (SDS) in public registries. Therefore, you must apply the Precautionary Principle mandated by OSHA 29 CFR 1910.1450. We derive our safety protocols from Structure-Activity Relationships (SAR), analyzing its two pharmacophores:

  • Pyrrolidine Ring: Secondary amines are potent bases, causing severe skin burns, eye damage (corrosive), and respiratory irritation.

  • Nitro-Phenoxy Moiety: Nitro-aromatics are lipophilic; they can permeate standard nitrile gloves and may cause systemic toxicity (e.g., methemoglobinemia) upon skin absorption.

Core Directive: Do not handle on an open bench. All operations must occur inside a certified chemical fume hood.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must validate the risks.[1] This compound is not just an irritant; it is a chemical chimera requiring dual-threat protection.

Structural ComponentAssociated Hazard Class (GHS Derived)Physiological Mechanism
Pyrrolidine Core Skin Corr.[2] 1B / Eye Dam. 1 High pH (Basic). Saponifies skin lipids, causing deep, slow-healing chemical burns.
Nitro-Aromatic Acute Tox.[2][3][4][5][6] (Dermal/Oral) Lipophilic nature facilitates transdermal absorption. Potential interference with oxygen transport (methemoglobinemia).
Combined Molecule Unknown Acute Toxicity Assume synergistic effects. The amine may facilitate the transport of the nitro group across the dermis.

PPE Selection Matrix

This system is designed to create redundant barriers. A single layer of protection is insufficient for novel amines.

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardSpecific RecommendationRationale (Causality)
Hand (Primary) Double Gloving Inner: 4 mil Nitrile (Exam grade)Outer: 5-8 mil Nitrile (Extended Cuff)Nitro-aromatics can permeate thin nitrile in <15 mins. The second layer provides a "breakthrough buffer."
Hand (High Risk) Laminate Barrier Silver Shield / 4H® (worn under Nitrile)Required if handling neat liquid >10mL. Laminates resist nitro-permeation for >4 hours.
Eye / Face ANSI Z87.1+ Chemical Splash Goggles (Indirect Vent) + Face Shield Safety glasses are unsafe for amines. Vapors can bypass glasses; splashes require full face shielding.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Amine vapors are heavier than air and corrosive to mucous membranes. N95s offer zero protection against vapors.
Body Chem-Resistant Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; an apron (rubber/neoprene) deflects splashes away from the torso.

Technical Deep Dive: The Glove Permeation Logic

Trusting a single pair of nitrile gloves is the most common error in handling nitro-amines.

  • The Mechanism: Nitro-substituted aromatics function as plasticizers. They solvate the nitrile polymer, causing it to swell and opening molecular pores for the chemical to pass through to your skin.

  • The Protocol:

    • Inspection: Before donning, inflate gloves to check for pinholes.

    • The "Spot Check": If a drop falls on your outer glove, doff immediately . Do not wipe. The permeation clock has started.

    • Frequency: Change outer gloves every 30 minutes of active handling, even if no splash is visible.

Operational Protocol: The "Clean-to-Dirty" Workflow

To prevent cross-contamination, strict zoning is required.

Phase 1: Preparation (Clean Zone)
  • Verify Fume Hood Sash is at the certified working height.

  • Place a disposable absorbent pad (impervious backing) on the hood surface. This captures micro-droplets.

  • Gather all reagents inside the hood before opening the vial.

Phase 2: Handling (Hot Zone)
  • Donning: Put on inner gloves -> Lab coat -> Apron -> Face Shield -> Outer gloves (pull cuffs over lab coat sleeves).

  • Manipulation: Keep hands deep in the hood (6 inches back).

  • Transfer: Use positive displacement pipettes for viscous amines to prevent dripping.

Phase 3: Doffing (Transition Zone)
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out) inside the hood. Discard in solid waste.

  • Inspection: Check inner gloves for discoloration.

  • Wash: Wash hands with soap/water while wearing inner gloves, then remove inner gloves, then wash bare hands.

Visualized Workflows

Figure 1: Risk Assessment & PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 3-(3-Methyl-2-nitrophenoxy)pyrrolidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis/Transfer Level1 LEVEL 1 PROTECTION Double Nitrile Gloves Splash Goggles Fume Hood Solid->Level1 Dust Risk Vol Volume / Concentration? Liquid->Vol Low < 10 mL / Dilute Vol->Low High > 10 mL / Neat Vol->High Low->Level1 Level2 LEVEL 2 PROTECTION Silver Shield Laminate Liner Outer Nitrile Gloves Face Shield + Goggles Impervious Apron High->Level2 End Execute Protocol Level1->End Proceed Level2->End Proceed

Caption: Decision tree for selecting PPE intensity based on physical state and volume. Note the escalation to Laminate gloves for high-volume liquid handling.

Figure 2: The "Clean-to-Dirty" Handling Lifecycle

Handling_Workflow cluster_0 Pre-Work (Clean) cluster_1 Active Handling (Dirty) cluster_2 Disposal & Exit Check Check Hood Flow Pad Lay Absorbent Pad Check->Pad DoubleGlove Don Double Gloves Pad->DoubleGlove Transfer Transfer Reagent DoubleGlove->Transfer SpillCheck Check for Drips Transfer->SpillCheck Waste Segregate Waste (Basic/Amine) SpillCheck->Waste Complete Doff Doff Outer Gloves (Inside Hood) Waste->Doff Wash Wash Hands (20 Seconds) Doff->Wash

Caption: Operational workflow emphasizing waste segregation and doffing location (inside the hood) to contain vapors.

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact:

    • Flush immediately with water for 15 minutes .

    • Do not use vinegar or neutralizing agents (exothermic reaction risk).

    • Seek medical attention; mention "Nitro-aromatic amine exposure" (alert for methemoglobinemia).

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is tissue.

Disposal Logistics

Because this is a nitrogen-containing organic:

  • Segregation: Do not mix with Acid Waste (exothermic reaction/fume generation). Segregate into "Basic/Alkaline Organic Waste."

  • Labeling: Clearly mark container: "Contains Organic Amines & Nitro Compounds - Toxic/Corrosive."

  • Destruction: Professional incineration is the only acceptable disposal method. Do not drain dispose.[4][7]

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200 - Appendix A (Health Hazard Criteria). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9][10] The National Academies Press.[9] [Link]9]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[11] ACS Center for Lab Safety. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.